rifampicin N-oxide
Description
Properties
CAS No. |
51963-55-4 |
|---|---|
Molecular Formula |
C43H58N4O13 |
Molecular Weight |
838.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O13/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-46-15-17-47(9,56)18-16-46)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,60-40)58-19-14-29(57-10)23(3)39(59-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |
InChI Key |
HLBLHKPXLRRUNR-WLSIYKJHSA-N |
Isomeric SMILES |
CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=[N+](\N5CCN(CC5)C)/[O-])\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C |
Synonyms |
rifampicin N-oxide |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of rifampicin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifampicin (B610482) N-oxide is a prominent metabolite and impurity of the frontline anti-tuberculosis drug, rifampicin. A comprehensive understanding of its chemical structure, properties, and biological activity is crucial for drug development, quality control, and pharmacological studies. This technical guide provides a detailed overview of the chemical structure of rifampicin N-oxide, its physicochemical properties, and methods for its synthesis and characterization. Experimental protocols for its analysis are also detailed. While generally considered less active than its parent compound, this guide also touches upon the available information regarding its biological effects.
Chemical Structure and Identification
This compound is structurally similar to rifampicin, with the key distinction being the presence of an N-oxide functional group. This modification occurs at the 4'-position of the piperazine (B1678402) moiety.[1]
The systematic IUPAC name for this compound is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate.[2]
Synonyms:
-
Rifampin N-oxide
-
Rifampicin EP Impurity B[]
-
N-Oxidorifampicin
-
3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin[4]
Chemical Formula: C₄₃H₅₈N₄O₁₃[2]
Molecular Weight: 838.94 g/mol [2]
CAS Numbers: 125833-03-6, 51963-55-4[2][5]
Chemical Structure:
Physicochemical Properties
The introduction of the N-oxide group alters the physicochemical properties of rifampicin, which can impact its solubility, stability, and pharmacokinetic profile.
| Property | Value | Reference |
| Appearance | Red to dark red solid | [4] |
| Molecular Formula | C₄₃H₅₈N₄O₁₃ | [2] |
| Molecular Weight | 838.94 g/mol | [2] |
| Monoisotopic Mass | 838.40003792 Da | [2] |
| Topological Polar Surface Area | 235 Ų | [2] |
| Storage Conditions | -20°C, under inert atmosphere | [4] |
Synthesis and Formation
This compound is primarily known as a metabolite and a degradation product of rifampicin. Its formation can occur under oxidative conditions.
Experimental Protocol: Formation via Oxidation
-
Materials:
-
Rifampicin
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Deionized water
-
-
Procedure:
-
Prepare a stock solution of Rifampicin in methanol.
-
To a known volume of the rifampicin solution, add an excess of 30% H₂O₂.
-
The reaction mixture can be stirred at room temperature and monitored over time for the formation of this compound.
-
The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Logical Workflow for Formation:
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the identification and quantification of this compound, especially in the presence of rifampicin and other related impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Column: C18 monolithic column
-
Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid (28:30:38:4, v/v/v/v)
-
Flow Rate: 2 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: Less than 11 minutes
-
-
Expected Results: This method allows for the separation of this compound from rifampicin, rifampicin quinone, rifamycin (B1679328) SV, and 3-formylrifamycin SV.
Experimental Workflow for HPLC Analysis:
Spectroscopic Characterization
While detailed spectral data is not widely published, the structure of this compound has been confirmed by various spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are instrumental in confirming the position of the N-oxide group on the piperazine ring.[1] The presence of the N-oxide is expected to cause a downfield shift in the signals of the protons and carbons adjacent to the oxidized nitrogen atom.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including hydroxyl, carbonyl, and amide groups. The N-O stretching vibration is also a key feature to identify.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. The molecular ion peak corresponding to the molecular weight of 838.94 would be a key indicator.
-
Biological Activity
This compound is generally considered to be a metabolite of rifampicin with reduced or altered biological activity.[4] The primary mechanism of action of rifampicin is the inhibition of bacterial DNA-dependent RNA polymerase. The modification at the piperazine ring in this compound likely affects its binding to this target, leading to decreased antimicrobial efficacy.
Further research is required to fully elucidate the specific biological activity profile of this compound, including its potential for off-target effects or different interactions with metabolic enzymes compared to the parent drug.
Signaling Pathway of Rifampicin (for comparison):
Conclusion
This compound is a key derivative of rifampicin, arising from metabolic or degradative processes. Its distinct chemical structure, characterized by the N-oxide group on the piperazine ring, leads to altered physicochemical and biological properties. The analytical methods outlined in this guide, particularly HPLC, provide robust means for its identification and quantification, which is essential for quality control in pharmaceutical formulations and for advancing research into the metabolism and activity of rifampicin. Further studies are warranted to fully characterize its biological activity and potential clinical significance.
References
Rifampicin N-oxide: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifampicin (B610482) N-oxide is a primary metabolite of the potent antibiotic rifampicin, formed through the enzymatic oxidation of the piperazine (B1678402) N-methyl group. It is also recognized as an impurity in rifampicin drug formulations. While its antimicrobial activity is reported to be lower than the parent compound, its characterization and synthesis are crucial for comprehensive pharmacokinetic studies, impurity profiling, and as a standard in analytical method development. This technical guide provides an in-depth overview of the discovery, synthesis, and known biological context of rifampicin N-oxide, presenting available data in a structured format for researchers and drug development professionals.
Discovery and Characterization
This compound was identified as a metabolite of rifampicin, and its structure was conclusively elucidated through spectroscopic methods.
Structural Confirmation: The definitive structure of this compound was confirmed by 1H- and 13C-NMR spectroscopy. These analyses demonstrated that the oxygen atom is bonded to the nitrogen of the N-methyl group within the piperazine ring.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C43H58N4O13 |
| Molecular Weight | 838.94 g/mol |
| CAS Numbers | 51963-55-4, 125833-03-6 |
| Appearance | Red to dark red solid[] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: enzymatic and chemical. While a detailed, publicly available protocol for its chemical synthesis is not readily found in the literature, the enzymatic pathway has been elucidated.
Enzymatic Synthesis
The biological transformation of rifampicin to its N-oxide metabolite is catalyzed by a specific enzyme, Rifampicin Monooxygenase.
Enzyme: Rifampicin Monooxygenase (RIFMO) from Nocardia farcinica. Reaction: RIFMO catalyzes the N-hydroxylation of rifampicin to produce what is described as 2′-N-hydroxy-4-oxo-rifampicin, a resonance form of this compound.
Experimental Protocol (Conceptual): A detailed protocol would involve the use of recombinant RIFMO, which has been successfully expressed in E. coli.
Workflow for Enzymatic Synthesis of this compound:
Chemical Synthesis
Hypothetical Chemical Synthesis Pathway:
Biological Context and Activity
This compound is primarily of interest as a metabolite of rifampicin. Its biological activity is reported to be significantly lower than that of the parent drug.
Antimicrobial Activity: While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the literature, it is generally accepted to have diminished antibacterial properties compared to rifampicin. For context, the MIC values for rifampicin against various bacterial species are provided below.
Table of MIC Values for Rifampicin:
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.015 |
| Streptococcus pyogenes | 0.008 |
| Streptococcus pneumoniae | 4.0 |
| Listeria monocytogenes | 0.25 |
| Neisseria meningitidis | 0.5 |
| Neisseria gonorrhoeae | 0.5 |
| Haemophilus influenzae | 1.0 |
| Mycobacterium tuberculosis | 0.1 - 0.2 |
| Mycobacterium chelonei | >64 |
| Mycobacterium fortuitum | >64 |
Signaling Pathways: To date, no specific signaling pathways have been identified in the literature that are directly modulated by this compound. The biological significance of this metabolite is currently understood mainly in the context of the metabolism and clearance of rifampicin. Research on the parent compound, rifampicin, has indicated its potential to influence various signaling pathways, including the NF-κB and AMPK pathways. However, it is unknown if this compound shares any of these activities.
Metabolic Fate of Rifampicin:
Conclusion
This compound is a well-characterized metabolite of rifampicin, the synthesis of which can be achieved enzymatically using Rifampicin Monooxygenase. While a detailed chemical synthesis protocol remains to be published, the availability of purified this compound is essential for its use as an analytical standard in pharmacokinetic and impurity profiling studies. Further research is warranted to fully quantify its biological activity and to investigate any potential interactions with cellular signaling pathways. This guide provides a foundational understanding for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
An In-depth Technical Guide to the Physicochemical Properties of Rifampicin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482) N-oxide is a prominent metabolite and a significant impurity of the potent antitubercular drug, rifampicin.[1][2] Its presence and characteristics are of considerable interest in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control. The N-oxidation of the piperazine (B1678402) moiety of rifampicin can alter its physicochemical properties, potentially impacting its solubility, stability, and biological interactions.[3] This technical guide provides a comprehensive overview of the available data on the physicochemical properties of rifampicin N-oxide, detailed experimental protocols for its analysis, and visual representations of key experimental workflows.
Chemical and Physical Properties
This compound is a red to dark red solid.[] The introduction of an oxygen atom to the piperazine nitrogen of rifampicin results in an increase in molecular weight and polarity, which is expected to influence its solubility and chromatographic behavior. A summary of its key chemical identifiers is provided in Table 1.
Table 1: Chemical Identifiers of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | [5] |
| Synonyms | Rifampin N-Oxide, N-Oxidorifampicin, Rifampicin EP Impurity B | [5][6] |
| CAS Number | 125833-03-6 | [6][7] |
| Molecular Formula | C₄₃H₅₈N₄O₁₃ | [3][7] |
| Molecular Weight | 838.94 g/mol | [3][7] |
| Appearance | Red to Dark Red Solid |[] |
Physicochemical Parameters
Quantitative data for several key physicochemical parameters of this compound are not extensively reported in publicly available literature. Table 2 summarizes the available information and highlights the data gaps. For comparison, the corresponding values for the parent drug, rifampicin, are also included where available.
Table 2: Physicochemical Properties of this compound and Rifampicin
| Property | This compound | Rifampicin | Reference(s) |
|---|---|---|---|
| Melting Point | Data not available | 183-188 °C (decomposes) | [8][9] |
| pKa | Data not available | 1.7 (4-hydroxy), 7.9 (piperazine nitrogen) | [10][11] |
| logP / logD | Data not available | logD at pH 7.4: ~1.19 - 2.4 | [12][13][14] |
| Solubility | Soluble in Methanol (B129727) | Sparingly soluble in water; Soluble in DMSO, DMF, chloroform, and methanol.[8] | [15] |
| UV-Vis (λmax) | Data not available | ~237, 255, 334, 475 nm (in phosphate (B84403) buffer, pH 7.38) |[8] |
Spectroscopic Data
UV-Visible Spectroscopy
Specific UV-Vis absorption maxima (λmax) for isolated this compound are not reported. However, in HPLC analyses of rifampicin and its impurities, UV detection is commonly performed at wavelengths such as 237 nm, 254 nm, and 337 nm, indicating that this compound exhibits significant absorbance in this range.[][8][16][17]
Infrared (IR) Spectroscopy
The structure of this compound has been confirmed by IR spectroscopy, though the specific spectral data is not provided in the available literature.[1] For the parent compound, rifampicin, characteristic IR absorption bands are observed around 3400 cm⁻¹ (Ansa OH), 1722 cm⁻¹ (Acetyl C=O), and 1643 cm⁻¹ (Furanone C=O).[18] It is expected that the N-oxide functional group in this compound would introduce characteristic N-O stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR have been used to confirm that the N-oxidation occurs at the N-methyl group of the piperazine moiety in this compound.[1] However, the detailed chemical shifts and coupling constants have not been published.
Mass Spectrometry (MS)
The molecular weight of this compound (838.94 g/mol ) is confirmed by its molecular formula. Mass spectrometry is a key technique for identifying this compound in mixtures, often in conjunction with liquid chromatography (LC-MS).
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.
Synthesis and Purification
This compound is primarily formed as a metabolite or a degradation product of rifampicin. It can also be generated during the synthesis of rifampicin. A general process for the synthesis of rifampicin that may lead to the formation of this compound involves the reaction of 3-formylrifamycin SV with 1-amino-4-methylpiperazine.[19] Purification of rifampicin from its impurities, including the N-oxide, is typically achieved through recrystallization.[19]
A patented process for the preparation of rifampicin involves reacting rifamycin (B1679328) S with a 1,3,5-trisubstituted hexahydro-1,3,5-triazine, followed by reaction with 1-amino-4-methylpiperazine.[20] While this process aims for pure rifampicin, variations in reaction conditions can lead to the formation of impurities.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.
-
Objective: To determine the equilibrium solubility of this compound in a given solvent system.
-
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate buffer pH 7.4, methanol)
-
Incubator shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
HPLC system with UV detector
-
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, cease agitation and allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Workflow for Shake-Flask Solubility Determination
HPLC Analysis of Rifampicin and Impurities
A common analytical technique for the separation and quantification of rifampicin and its impurities, including this compound, is reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Objective: To separate and quantify this compound from rifampicin and other related impurities.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of a buffer (e.g., 0.075 M potassium dihydrogen phosphate and 1.0 M citric acid) and organic solvents (e.g., methanol and acetonitrile). A typical mobile phase composition is Methanol:Acetonitrile (B52724):0.075 M KH₂PO₄:1.0 M Citric Acid = 30:30:36:4 (v/v/v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 40 °C.[16]
-
Detection Wavelength: 254 nm.[][16]
-
Injection Volume: 10 µL.[16]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing rifampicin and its impurities in a suitable solvent (e.g., acetonitrile).
-
Dilute the solution with a mixture of acetonitrile and water (1:1) to achieve a desired concentration (e.g., ~0.04 mg/mL).[16]
-
Filter the sample solution through a 0.45 µm filter before injection.
-
HPLC Analysis Workflow for Rifampicin Impurities
Stability Studies and Forced Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.
-
Objective: To assess the stability of this compound under various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 60-80 °C).
-
Photodegradation: Expose the sample to UV and/or visible light.
-
-
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the specified stress conditions for a defined period.
-
At various time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of any degradation products.
-
Forced Degradation Study Workflow
Conclusion
This compound is a critical molecule to study in the context of rifampicin's pharmacology and pharmaceutical quality. This guide has summarized the currently available physicochemical data and provided detailed experimental protocols for its analysis. While fundamental properties such as its melting point, pKa, and detailed spectroscopic data are not widely published, the analytical methods for its detection and quantification are well-established. Further research is warranted to fully characterize the physicochemical properties of pure this compound, which will be invaluable for a more comprehensive understanding of its behavior as a metabolite and impurity. Such data will aid in the development of more robust analytical methods and contribute to ensuring the quality and safety of rifampicin-based therapies.
References
- 1. Structure identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 125833-03-6 [chemicalbook.com]
- 3. This compound | CAS Number 51963-55-4 [klivon.com]
- 5. This compound | C43H58N4O13 | CID 137231149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Rifampicin | 13292-46-1 [chemicalbook.com]
- 10. Rifampicin (PIM 472) [inchem.org]
- 11. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. allmpus.com [allmpus.com]
- 16. shimadzu.com [shimadzu.com]
- 17. ajpamc.com [ajpamc.com]
- 18. iajps.com [iajps.com]
- 19. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 20. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
Spectroscopic and Analytical Profile of Rifampicin N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and analytical data currently available for Rifampicin (B610482) N-oxide, a significant metabolite and impurity of the front-line tuberculosis drug, rifampicin. This document compiles essential data, outlines experimental protocols, and presents a logical workflow for the characterization of this compound.
Chemical and Physical Properties
Rifampicin N-oxide is formed by the oxidation of the nitrogen atom on the 4-methylpiperazinyl group of the rifampicin molecule.[1] It is recognized as "Rifampicin Impurity B" in several pharmacopeial contexts.
| Property | Data | Source |
| Molecular Formula | C43H58N4O13 | [2][3][4] |
| Molecular Weight | 838.94 g/mol | [2][4] |
| CAS Numbers | 51963-55-4, 125833-03-6 | [2][3][5] |
| Appearance | Red to dark red solid | [6] |
Spectroscopic Data
Comprehensive, publicly available datasets for the NMR and UV-Vis spectra of this compound are limited. The following tables summarize the currently accessible information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A seminal 1984 study confirmed the structure of this compound using ¹H and ¹³C NMR, specifically identifying the oxygen atom's attachment to the nitrogen of the N-CH3 group in the piperazine (B1678402) ring.[1] However, the detailed chemical shift and coupling constant data from this study are not widely available. The table below is presented as a template for researchers to populate upon acquiring experimental data.
Table 2.1: ¹H NMR Data for this compound (Template)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2.2: ¹³C NMR Data for this compound (Template)
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
UV-Visible (UV-Vis) Spectroscopy
A full UV-Vis absorption spectrum for this compound is not readily found in the literature. However, its UV absorbance is utilized in chromatographic methods for the analysis of rifampicin and its impurities.
Table 2.3: UV-Vis Absorption Data for Rifampicin and its N-oxide
| Compound | λmax (nm) | Solvent/Method | Source |
| Rifampicin | ~337, ~475 | Methanol (B129727), Phosphate Buffer (pH 7.4) | [7][8][9][10] |
| This compound | 254 (detection wavelength) | Mobile phase for HPLC | [11][12] |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on standard chemical and analytical methodologies.
Synthesis of this compound
This protocol is a general procedure for the N-oxidation of tertiary amines and would require optimization for rifampicin.
-
Dissolution: Dissolve rifampicin in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Oxidation: Cool the solution in an ice bath and add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise with stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate).
-
Extraction: Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
UV-Vis Spectroscopic Analysis
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble (e.g., methanol or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
-
Blank Measurement: Record a baseline spectrum of the solvent using a matched cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.
References
- 1. Structure identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Rifampicin Impurities | SynZeal [synzeal.com]
- 4. Rifampicine N-oxide British Pharmacopoeia (BP) Reference Standard 51963-55-4 [sigmaaldrich.com]
- 5. This compound | C43H58N4O13 | CID 137231149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. ajpamc.com [ajpamc.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmacyjournal.net [pharmacyjournal.net]
- 10. Visible spectrophotometric and first-derivative UV spectrophotometric determination of rifampicin and isoniazid in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. daneshyari.com [daneshyari.com]
Rifampicin N-Oxide: An In-Depth Technical Examination of a Key Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a cornerstone in the treatment of tuberculosis and other mycobacterial infections, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, rifampicin N-oxide has been identified as a notable product of the drug's biotransformation. This technical guide provides a comprehensive overview of this compound, detailing its formation, physicochemical properties, and analytical detection methods. It also explores the current understanding of its biological activities, offering insights for researchers in drug development and pharmacology.
Physicochemical Properties
This compound is a derivative of rifampicin where an oxygen atom is added to one of the nitrogen atoms in the piperazine (B1678402) ring. This modification alters its physical and chemical characteristics.
| Property | Value | Reference |
| Chemical Formula | C43H58N4O13 | [1][2] |
| Molecular Weight | 838.9 g/mol | [1][2] |
| CAS Number | 125833-03-6 | [][4] |
| Appearance | Red to dark red solid | [] |
Metabolic Pathway of Rifampicin
Rifampicin is primarily metabolized in the liver. The main metabolic pathways include deacetylation to 25-desacetyl rifampicin, which is also microbiologically active, and hydrolysis.[5][6][7][8] The formation of this compound represents another oxidative metabolic route. While the specific enzymes responsible for N-oxidation of rifampicin are not definitively identified in the reviewed literature, this process is a common metabolic transformation for many xenobiotics containing nitrogen atoms, often mediated by cytochrome P450 enzymes.[9]
The metabolic pathway can be visualized as follows:
Metabolic pathways of rifampicin.
Experimental Protocols
In Vitro Metabolism of Rifampicin
A general protocol for studying the in vitro metabolism of rifampicin using rat liver microsomes can be adapted from established methodologies for drug metabolism studies.[10][11][12][13]
Objective: To generate and identify rifampicin metabolites, including this compound, in vitro.
Materials:
-
Rifampicin
-
Rat liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Water bath or incubator at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the NADPH regenerating system, and rat liver microsomes.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding a solution of rifampicin (in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%).
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 60-120 minutes).[10][11]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence of rifampicin and its metabolites using a validated LC-MS/MS method.[10]
The workflow for this in vitro experiment is illustrated below:
References
- 1. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampicin Quinone N-Oxide | SynZeal [synzeal.com]
- 4. Frontiers | Synergistic Response of Rifampicin with Hydroperoxides on Mycobacterium: A Mechanistic Study [frontiersin.org]
- 5. Pharmacokinetics and metabolism of rifampin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 9. Predictive utility of in vitro rifampin induction data generated in fresh and cryopreserved human hepatocytes, Fa2N-4, and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug metabolism in hepatocyte sandwich cultures of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rifampicin-induced hepatic microsomal enzyme system for the generation of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
In Vivo Formation of Rifampicin N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo formation of rifampicin (B610482) N-oxide, a metabolite of the first-line antituberculosis drug, rifampicin. The document outlines the metabolic pathways, enzymatic contributors, quantitative data, and detailed experimental protocols for the study of this specific biotransformation.
Executive Summary
Rifampicin undergoes extensive metabolism in vivo, leading to various derivatives. Among these is rifampicin N-oxide, formed through a Phase I metabolic reaction. This transformation, while considered a minor pathway compared to deacetylation and oxidation to rifampicin quinone, is crucial for a complete understanding of rifampicin's disposition and potential drug-drug interactions. The formation of N-oxides is primarily catalyzed by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzyme systems. This guide details the methodologies required to investigate this metabolic process, from in vivo animal studies to advanced analytical detection by liquid chromatography-mass spectrometry (LC-MS).
Metabolic Pathway and Enzymology
The conversion of rifampicin to this compound involves the oxidation of a nitrogen atom on the piperazine (B1678402) ring. This N-oxidation is a common metabolic route for compounds containing tertiary amine functionalities.
Key Enzymes in N-Oxidation
In mammalian systems, two main enzyme superfamilies are responsible for N-oxidation reactions:
-
Cytochrome P450 (CYP) System: This is a major group of enzymes involved in drug metabolism. Specifically, CYP3A4 is known to catalyze N-oxidation reactions.[1] Rifampicin is a potent inducer of CYP3A4, which can lead to auto-induction of its own metabolism and significant interactions with co-administered drugs.[1][2]
-
Flavin-containing Monooxygenase (FMO) System: FMOs are another class of Phase I enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms.[3] They are recognized as key contributors to the formation of N-oxide metabolites from a wide range of xenobiotics.[3]
While both enzyme systems are capable of N-oxidation, the precise contribution of each to the in vivo formation of this compound requires specific investigation using isolated enzyme systems. It is important to distinguish this mammalian metabolic pathway from the N-hydroxylation of rifampicin by Rifampicin Monooxygenase (RIFMO), an enzyme found in bacteria like Nocardia farcinica that confers antibiotic resistance.[4]
Visualized Metabolic Pathway
The following diagram illustrates the position of N-oxidation within the broader metabolic scheme of rifampicin.
Quantitative Data
Quantitative analysis of this compound in vivo is challenging, and the metabolite is often found at very low concentrations or below the limit of quantification (LLOQ) in biological samples.[5] This suggests it is a minor metabolite. The table below summarizes the available quantitative information.
| Compound | Matrix | Analytical Method | Limit of Quantitation (LOQ) | Finding | Reference |
| This compound (RNO) | - | HPLC-UV | 1 µg/mL | Method developed for RIF and related compounds. | [] |
| 3-Formyl-Rifampicin (3-F-RIF) | Human Plasma | UPLC-MS/MS | 0.1 µg/mL | Found to be < LLOQ in patient samples. | [5] |
| 25-desacetylrifampicin (25-D-RIF) | Human Plasma | UPLC-MS/MS | 0.1 µg/mL | 0.281 ± 0.313 µg/mL | [5] |
| Rifampicin Quinone (RIF-Q) | Human Plasma | UPLC-MS/MS | 0.1 µg/mL | 0.192 ± 0.082 µg/mL | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the study of this compound formation, both in vivo and in vitro.
Protocol 1: In Vivo Metabolite Generation in Rats
This protocol describes a typical workflow for identifying rifampicin metabolites in a rodent model.[7][8]
-
Animal Model:
-
Species: Sprague-Dawley (SD) rats (n=5).
-
-
Drug Administration:
-
Administer rifampicin at a dose of 50 mg/kg.
-
Route of administration can be oral (gavage) or intravenous.
-
-
Sample Collection:
-
Collect blood, urine, and feces at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-administration.
-
Process blood to obtain plasma immediately. Store all samples at -80°C until analysis.
-
-
Sample Preparation (Optimized Approach): [7][8]
-
Protein Precipitation: Add acetonitrile (B52724) (3x the sample volume) to plasma or urine samples. Vortex for 5 minutes and centrifuge at 2000 rpm for 15 minutes.
-
Liquid-Freeze Separation: Freeze the supernatant at -20°C to separate the aqueous layer from any precipitated lipids.
-
Solid-Phase Extraction (SPE): Further clean the aqueous layer using an appropriate SPE cartridge (e.g., C18) to concentrate the analytes and remove interfering substances.
-
Elute the analytes and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
-
Protocol 2: In Vitro Metabolism with Rat Liver Microsomes
This protocol is used to investigate the enzymatic basis of metabolite formation.[7][8]
-
Reaction Mixture:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Rat liver microsomes (or S9 fraction)
-
Phosphate (B84403) buffer (pH 7.4)
-
Rifampicin (substrate)
-
NADPH (cofactor, to initiate the reaction)
-
-
-
Incubation:
-
Pre-incubate the mixture (without NADPH) at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
Protocol 3: Analytical Detection by LC-MS/MS
This protocol outlines a general method for the separation and detection of rifampicin and its N-oxide metabolite.[5][9][10]
-
Chromatographic System:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
-
Stationary Phase (Column):
-
Mobile Phase:
-
A gradient elution using a mixture of an aqueous component (e.g., 0.075 M potassium dihydrogen phosphate or 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and organic solvents (e.g., acetonitrile, methanol).[10][11]
-
-
Mass Spectrometry Detection:
-
Couple the LC system to a tandem mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.[7]
-
Data Acquisition: For quantification, use Multiple Reaction Monitoring (MRM). For structural elucidation, use high-resolution mass spectrometry (HR-MS) to obtain accurate mass values and perform fragmentation (MS/MS) studies.[7]
-
MRM Transition (Example for Rifampicin): m/z 823.4 → 163.1 (quantifier) and 823.4 → 107.1 (qualifier).[9] The specific transition for this compound (expected m/z 839.4) would need to be optimized.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Analysis
The diagram below outlines the sequential steps involved in an in vivo study of rifampicin metabolism.
Logical Relationships in this compound Research
This diagram illustrates the conceptual framework connecting the biological components and the analytical strategies used to study them.
References
- 1. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic interactions with rifampicin : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The Structure of the Antibiotic Deactivating, N-hydroxylating Rifampicin Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
The Enigmatic Metabolite: A Technical Guide to the Potential Pharmacological Activity of Rifampicin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifampicin (B610482), a cornerstone in the treatment of tuberculosis and other bacterial infections, undergoes metabolic transformation in vivo, leading to the formation of several metabolites. Among these is Rifampicin N-oxide, a compound whose pharmacological profile remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound, contextualized by the well-established properties of its parent drug. While direct quantitative data on the antimicrobial efficacy of this compound is scarce in publicly available literature, this document synthesizes related information on its chemical properties, metabolic generation, and the general methodologies used for evaluating the activity of rifamycin (B1679328) derivatives. This guide aims to serve as a foundational resource for researchers investigating the pharmacological relevance of rifampicin metabolites and impurities.
Introduction to Rifampicin
Rifampicin is a semi-synthetic antibiotic belonging to the rifamycin class.[1] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of transcription and exerting a bactericidal effect.[] It is a critical component of multi-drug therapy for tuberculosis, leprosy, and is also used against other Gram-positive and Gram-negative bacteria.[3][4]
Physicochemical Properties of Rifampicin and this compound
The introduction of an N-oxide functional group can alter the physicochemical properties of a molecule, potentially impacting its solubility, stability, and pharmacokinetic profile.
| Property | Rifampicin | This compound | Reference(s) |
| Molecular Formula | C₄₃H₅₈N₄O₁₂ | C₄₃H₅₈N₄O₁₃ | [1] |
| Molecular Weight | 822.94 g/mol | 838.94 g/mol | [1] |
| Appearance | Red to reddish-brown crystalline powder | Data not available | |
| Solubility | Poorly soluble in water | Data not available | [5] |
Metabolism of Rifampicin and the Formation of this compound
Rifampicin is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key enzyme.[] This metabolism leads to the formation of several metabolites, including 25-deacetylrifampicin, which retains some antibacterial activity, and this compound.[][6] The formation of this compound is a result of the N-oxidation of the piperazine (B1678402) ring of the rifampicin molecule.
The metabolic pathway leading to this compound can be visualized as follows:
Caption: Metabolic conversion of Rifampicin.
Potential Pharmacological Activity of this compound: A Gap in Current Knowledge
Despite being a known metabolite, there is a significant lack of published data specifically detailing the pharmacological activity of this compound. The scientific literature does not currently provide quantitative measures such as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) values for this compound against key pathogens like Mycobacterium tuberculosis.
It is plausible that the addition of the N-oxide group could modulate the biological activity of the parent compound. Studies on other N-oxide-containing heterocycles have demonstrated potent antitubercular activity, suggesting that the N-oxide moiety is not inherently detrimental to antimicrobial action and can, in some cases, contribute to it.[7][8] However, without direct experimental evidence, the activity of this compound remains speculative.
Experimental Protocols for Evaluation of Antimicrobial Activity
While specific protocols for this compound are not available, the following are standard, widely accepted methodologies for assessing the in vitro and in vivo antitubercular activity of novel compounds, which would be applicable to the study of this compound.
In Vitro Antimicrobial Susceptibility Testing
4.1.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC against M. tuberculosis is the microplate Alamar blue assay (MABA) or the Resazurin microtiter assay (REMA).[7]
Caption: Experimental workflow for MIC determination.
4.1.2. Bactericidal Activity Assessment
To determine if a compound is bactericidal or bacteriostatic, a time-kill curve analysis can be performed. This involves exposing the bacteria to the compound at various concentrations and plating aliquots at different time points to determine the number of viable cells (colony-forming units, CFU).
In Vitro Macrophage Infection Model
To assess the activity of a compound against intracellular mycobacteria, a macrophage infection model is often used.[9]
Caption: Macrophage infection model workflow.
In Vivo Efficacy Studies
Animal models, typically mice, are used to evaluate the in vivo efficacy of antitubercular compounds. This involves establishing a tuberculous infection and then treating the animals with the test compound. Efficacy is assessed by measuring the reduction in bacterial load in the lungs and spleen.[7]
Potential Signaling Pathways and Mechanisms of Action
The primary mechanism of action of rifampicin is the inhibition of bacterial DNA-dependent RNA polymerase.[] It is reasonable to hypothesize that this compound, if active, would share this mechanism. The N-oxidation of the piperazine moiety may influence the binding affinity of the molecule to the RNA polymerase target.
Caption: Potential mechanism of action.
Conclusion and Future Directions
This compound remains an understudied metabolite of a critically important antibiotic. While its chemical structure is known, its pharmacological activity is yet to be elucidated. The lack of available data presents a significant knowledge gap but also an opportunity for further research.
Future studies should focus on:
-
Chemical Synthesis and Purification: Establishing a reliable method for the synthesis and purification of this compound to enable robust biological testing.
-
In Vitro Activity Screening: Determining the MIC of this compound against a panel of clinically relevant bacteria, including drug-susceptible and drug-resistant strains of M. tuberculosis.
-
Mechanism of Action Studies: Investigating whether this compound inhibits bacterial RNA polymerase and determining its binding affinity compared to the parent drug.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its fate in the body.
A thorough investigation into the pharmacological activity of this compound will provide a more complete understanding of the overall therapeutic and potential toxicological profile of rifampicin. This knowledge is crucial for optimizing tuberculosis therapy and for the ongoing development of novel antitubercular agents.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Rifampicin N-oxide for Research Applications
Abstract
This document provides a detailed protocol for the chemical synthesis, purification, and characterization of rifampicin (B610482) N-oxide, a primary metabolite and known impurity of the antibiotic rifampicin. The synthesis involves the direct oxidation of rifampicin using meta-chloroperoxybenzoic acid (m-CPBA). The subsequent purification of the N-oxide is achieved through preparative high-performance liquid chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for obtaining rifampicin N-oxide for analytical standards, pharmacological studies, or other research purposes.
Introduction
Rifampicin is a potent bactericidal antibiotic primarily used in the treatment of tuberculosis and other mycobacterial infections. During its metabolism, and as a result of degradation, several related compounds are formed, including this compound. This compound is characterized by the oxidation of the nitrogen atom on the methyl-piperazine side chain.[1] The availability of pure this compound is crucial for toxicological studies, as a reference standard in analytical method development for impurity profiling of rifampicin drug products, and for further investigation into its potential biological activities. This protocol details a robust method for the chemical synthesis and purification of this compound.
Chemical Reaction
The synthesis of this compound is achieved through the oxidation of the tertiary amine in the piperazine (B1678402) moiety of rifampicin using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for N-oxidation reactions.[2]
Reaction Scheme:
Rifampicin + m-CPBA → this compound + 3-Chlorobenzoic acid
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Rifampicin | ≥97% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium bicarbonate | ACS reagent, ≥99.7% | VWR |
| Anhydrous sodium sulfate | ACS reagent, ≥99.0% | VWR |
| Methanol | HPLC grade | Fisher Scientific |
| Acetonitrile | HPLC grade | Fisher Scientific |
| Monopotassium phosphate (B84403) | ACS reagent | Sigma-Aldrich |
| Citric acid | ACS reagent | Sigma-Aldrich |
| Water | HPLC grade | Millipore |
Synthesis of this compound
-
Dissolution of Rifampicin: In a round-bottom flask, dissolve 1.0 g of rifampicin in 50 mL of anhydrous dichloromethane (DCM) with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve 0.3 g of m-CPBA (77%) in 10 mL of DCM. Add this solution dropwise to the cooled rifampicin solution over a period of 15-20 minutes while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.
-
Quenching the Reaction: After completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Preparative HPLC
The crude product is a mixture of unreacted rifampicin, this compound, 3-chlorobenzoic acid, and other byproducts. Purification is achieved using preparative HPLC.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | A: 0.075 M Monopotassium phosphate + 1.0 M Citric acid (96:4, v/v) B: Methanol:Acetonitrile (50:50, v/v) |
| Gradient | 70% A, 30% B to 40% A, 60% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 mg of crude product dissolved in mobile phase |
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.
-
Fraction Collection: Collect fractions corresponding to the retention time of this compound. The retention time of this compound is typically longer than that of rifampicin under these conditions.[3][]
-
Post-Purification: Combine the pure fractions and remove the organic solvents by rotary evaporation. The remaining aqueous solution can be lyophilized to yield pure this compound as a solid.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed by analytical HPLC and spectroscopic methods.
Analytical HPLC Conditions: [][5]
| Parameter | Condition |
| Column | C18 monolithic column |
| Mobile Phase | Methanol:Acetonitrile:0.075 M Monopotassium phosphate:1.0 M Citric acid (28:30:38:4, v/v/v/v) |
| Flow Rate | 2 mL/min |
| Detection | UV at 254 nm |
| Retention Time | This compound has a distinct retention time allowing for separation from rifampicin and other impurities.[3][] |
Spectroscopic Data:
| Technique | Expected Results |
| ¹H NMR | The spectra should be consistent with the structure of this compound, with specific shifts indicating the presence of the N-oxide on the piperazine N-CH₃ group.[1] |
| ¹³C NMR | The spectra will confirm the carbon framework of the molecule and the presence of the N-oxide functionality.[1] |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of this compound (C₄₃H₅₈N₄O₁₃, MW: 838.94 g/mol ). |
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This protocol provides a comprehensive and detailed method for the synthesis, purification, and characterization of this compound. By following this procedure, researchers can reliably obtain high-purity this compound for various research applications, contributing to a better understanding of rifampicin's metabolism and impurity profile.
References
Application Notes and Protocols for the Analytical Detection of Rifampicin N-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Rifampicin (B610482) N-oxide (RNO), a significant impurity and degradation product of the antibiotic rifampicin. The following protocols are designed for use in quality control, stability studies, and research and development within the pharmaceutical industry.
Introduction
Rifampicin, a key first-line drug in the treatment of tuberculosis, is susceptible to degradation through oxidation, leading to the formation of impurities such as rifampicin N-oxide. Monitoring and controlling these impurities is critical to ensure the safety and efficacy of rifampicin-containing pharmaceutical products. This document outlines validated analytical methods for the reliable detection and quantification of RNO alongside rifampicin and other related compounds.
Method 1: High-Performance Liquid Chromatography (HPLC) for the Determination of Rifampicin and its Related Compounds
This method is a rapid, sensitive, and reproducible HPLC technique for the analysis of rifampicin and its impurities, including this compound.
Quantitative Data Summary
| Parameter | This compound (RNO) | Rifampicin (RIF) | Rifampicin Quinone (RQ) | Rifamycin SV (SV) | 3-Formylrifamycin SV (3-FR) |
| Linearity Range (µg/mL) | 1 - 40[1][2] | 5 - 200[1][2] | 1.5 - 60[1][2] | 1 - 40[1][2] | 1 - 40[1][2] |
| Limit of Detection (LOD) (µg/mL) | 0.2[1][2] | 0.2[1][2] | 0.2[1][2] | 0.2[1][2] | 0.2[1][2] |
| Limit of Quantitation (LOQ) (µg/mL) | 1[1][2] | 1[1][2] | 1[1][2] | 1[1][2] | 1[1][2] |
| Intra-day Precision (%RSD) | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] |
| Inter-day Precision (%RSD) | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] |
| Recovery (%) | Not explicitly stated for RNO | 99.7 - 100.5[1][2] | Not explicitly stated for RQ | Not explicitly stated for SV | Not explicitly stated for 3-FR |
Experimental Protocol
1. Materials and Reagents:
-
Rifampicin, this compound, Rifampicin Quinone, Rifamycin SV, and 3-Formylrifamycin SV reference standards.
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Monopotassium phosphate (B84403) (analytical grade)
-
Citric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 monolithic column.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).[1][2]
-
Column Temperature: Ambient.
4. Preparation of Standard Solutions:
-
Prepare individual stock solutions of rifampicin and its related compounds (RNO, RQ, SV, 3-FR) in a suitable solvent such as acetonitrile.
-
From the stock solutions, prepare working standard solutions of varying concentrations to establish calibration curves.
5. Preparation of Sample Solutions:
-
Accurately weigh and dissolve the sample containing rifampicin in a suitable solvent.
-
Dilute the sample solution as necessary to fall within the linear range of the assay.
-
Filter the solution through a 0.45 µm filter before injection.
6. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify the peaks based on the retention times and calibration curves of the reference standards.
Caption: General workflow for HPLC analysis of rifampicin and its impurities.
Method 2: Supercritical Fluid Chromatography (SFC) for Rapid Impurity Analysis
This method provides a fast and efficient alternative to conventional HPLC for the separation and determination of rifampicin and its impurities, including RNO. The total analysis time is significantly reduced.
Quantitative Data Summary
While specific quantitative validation parameters like linearity, LOD, and LOQ for RNO are not detailed in the provided search results for this specific SFC method, the method is presented as a rapid and sensitive technique for impurity profiling.[3][4]
Experimental Protocol
1. Materials and Reagents:
-
Rifampicin, this compound, Rifampicin Quinone, Rifamycin SV, and 3-Formylrifamycin SV reference standards.
-
Methanol (SFC grade)
-
Ammonium (B1175870) formate (B1220265) (analytical grade)
-
Water (HPLC grade)
-
Acetonitrile (for sample dissolution)
-
Carbon dioxide (SFC grade)
2. Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system equipped with a PDA detector.
-
Packed diol column.
3. Chromatographic Conditions:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with 0.1% ammonium formate (w/v) and 2% water (v/v).[3][4]
-
Elution: Gradient elution.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 2 µL.[3]
4. Preparation of Standard and Sample Solutions:
-
Dissolve the pure standards and the sample in acetonitrile to obtain appropriate concentrations. For instance, a standard solution containing 0.1 mg/mL of each compound can be used for optimization.[3]
5. Analysis:
-
Inject the standard and sample solutions into the SFC system.
-
The separation of rifampicin and its impurities, including RNO, is achieved within a short run time.
Caption: Time efficiency comparison between SFC and conventional RPLC methods.
Method 3: LC-MS/MS for High-Sensitivity Analysis in Biological Matrices
For applications requiring higher sensitivity and selectivity, such as therapeutic drug monitoring or pharmacokinetic studies in biological matrices like human plasma, LC-MS/MS is the method of choice. While the primary focus of the cited literature is on rifampicin, the principles can be extended to its metabolites and impurities like RNO.
Experimental Protocol (General Approach)
1. Sample Preparation:
-
For plasma samples, a protein precipitation step is typically employed. This can be followed by solid-phase extraction (SPE) for further cleanup.[5] A simple and fast method involves protein precipitation with ice-cold acetonitrile containing an internal standard, followed by filtration.[5][6]
2. Instrumentation:
-
A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
3. Chromatographic Conditions:
-
Column: A core-shell C18 column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 μm) is suitable for rapid separation.[6]
-
Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is common.[6]
-
Total Run Time: Fast LC-MS/MS methods can have a total run time of less than 3 minutes.[6]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Caption: Workflow for LC-MS/MS analysis of rifampicin and its metabolites.
Forced Degradation Studies
To ensure the stability-indicating nature of the chosen analytical method, forced degradation studies are recommended. Rifampicin should be subjected to stress conditions such as acid and alkali hydrolysis, oxidation, and heat. The analytical method should be capable of separating the degradation products, including this compound, from the parent drug and other impurities.[7]
Conclusion
The choice of analytical method for the detection of this compound will depend on the specific application, required sensitivity, and available instrumentation. The HPLC method presented offers a robust and validated approach for routine quality control. The SFC method provides a significant advantage in terms of speed, while LC-MS/MS is ideal for high-sensitivity analysis in complex matrices. It is crucial to validate the chosen method according to ICH guidelines to ensure reliable and accurate results.
References
- 1. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Rifampicin N-oxide using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of rifampicin (B610482) N-oxide, a significant related substance of the antibiotic rifampicin. The described protocol is applicable for the analysis of rifampicin N-oxide in bulk drug substances and pharmaceutical formulations, ensuring quality control and stability testing. The method is sensitive, specific, and provides reliable results, as demonstrated by the validation data presented.
Introduction
Rifampicin is a pivotal first-line antibiotic in the treatment of tuberculosis and other mycobacterial infections. During its synthesis, storage, and metabolism, various related compounds, including this compound, can be formed. The presence and quantity of these substances are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for an HPLC-UV method specifically tailored for the quantification of this compound, alongside rifampicin and other related impurities.
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh an appropriate amount of this compound reference standard.
-
Dissolve the standard in acetonitrile (B52724) to obtain a stock solution (e.g., 1 mg/mL).[1]
-
From the stock solution, prepare a series of calibration standards by diluting with a suitable solvent, typically the mobile phase or a mixture of acetonitrile and water. A suggested calibration curve range for this compound is 1-40 µg/mL.[2][3]
Sample Preparation (for Pharmaceutical Formulations):
-
For capsules, take the contents of 20 capsules, mix well, and accurately weigh a portion equivalent to a specific amount of rifampicin (e.g., 30 mg).[1]
-
Transfer the weighed powder to a volumetric flask (e.g., 50 mL).[1]
-
Add a small amount of methanol (B129727) or acetonitrile to dissolve the powder.[1]
-
Dilute to the mark with the same solvent and mix thoroughly.[1]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC-UV System and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound:
| Parameter | Condition 1 | Condition 2 |
| Column | C18 monolithic column | Octyl silane (B1218182) bonded silica (B1680970) gel (C8), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Methanol:Acetonitrile:0.075 M KH2PO4:1.0 M Citric Acid (28:30:38:4, v/v/v/v)[2][3] | Gradient elution with Mobile Phase A: 0.1% Trifluoroacetic acid in water and Mobile Phase B: Acetonitrile[1] |
| Flow Rate | 2 mL/min[2][3] | 1.0 mL/min[1] |
| Detection Wavelength | 254 nm[1][2][3] | 254 nm[1] |
| Injection Volume | 10 µL[2] | 5 µL[1] |
| Column Temperature | Ambient | 30 °C[1] |
Quantitative Data Summary
The performance of the HPLC-UV method for this compound quantification is summarized in the table below. The data is compiled from validated methods and demonstrates the method's suitability for its intended purpose.
| Parameter | Result |
| Linearity Range | 1 - 40 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL[2] |
| Limit of Quantification (LOQ) | 1 µg/mL[2] |
| Intra-day Precision (RSD) | < 2.5%[2] |
| Inter-day Precision (RSD) | < 2.5%[2] |
| Accuracy (Recovery) | 99.7% to 100.5% (for rifampicin from placebo tablets) |
Visualizations
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Caption: Relationship between Rifampicin and its related substances.
References
- 1. CN107315059A - The content assaying method of rifampin and its impurity in a kind of rifampicin capsules - Google Patents [patents.google.com]
- 2. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Rifampicin and its N-oxide Metabolite by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the simultaneous quantitative analysis of the anti-tuberculosis drug rifampicin (B610482) and its N-oxide metabolite in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Rifampicin is a cornerstone in the treatment of tuberculosis. Monitoring its concentration, along with its metabolites, in biological fluids is essential for ensuring therapeutic efficacy and minimizing toxicity. One of its metabolites is Rifampicin N-oxide. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of these compounds in complex biological samples.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes a common and efficient method for extracting rifampicin and its N-oxide metabolite from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Rifampicin-d8 or a structurally similar compound in ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard solution in acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the quantitative data for the analysis of rifampicin and its N-oxide metabolite.
Table 2: Mass Spectrometric Parameters for Rifampicin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Rifampicin | 823.4 | 791.4 | 100 | 25 |
| This compound | 839.4 | To be determined | To be determined | To be determined |
Note: The molecular formula for this compound is C43H58N4O13, with a monoisotopic mass of 838.40003792 Da.[1] The precursor ion will be [M+H]+ at approximately m/z 839.4. The optimal product ion and collision energy for this compound must be determined empirically. This is typically achieved by infusing a standard solution of the N-oxide metabolite into the mass spectrometer and performing a product ion scan to identify the most stable and abundant fragment ions.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis of rifampicin.
Caption: Metabolic relationship of rifampicin and its N-oxide.
References
Application Notes and Protocols for the Use of Rifampicin N-oxide as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a key antibiotic in the treatment of tuberculosis, undergoes metabolic transformation in the body, leading to the formation of various metabolites, including Rifampicin N-oxide.[1][2] The presence and quantity of Rifampicin and its metabolites, such as this compound, are critical parameters in pharmacokinetic, drug metabolism, and stability studies. This compound is a known impurity and metabolite of Rifampicin.[3][4] Accurate quantification of these compounds is essential for ensuring the efficacy and safety of Rifampicin-based therapies. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in chromatographic methods.
This compound is available as a pharmaceutical primary reference standard from various suppliers, ensuring its suitability for quantitative analysis.[5] Its well-characterized properties, including its empirical formula (C₄₃H₅₈N₄O₁₃) and molecular weight (838.94 g/mol ), provide a solid basis for its use in analytical method development and validation.[5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 51963-55-4 | [2][5][6] |
| Molecular Formula | C₄₃H₅₈N₄O₁₃ | [5][6] |
| Molecular Weight | 838.94 g/mol | [5] |
| Form | Solid | [5] |
| Storage Temperature | 2-8°C | [5] |
| Solubility | Soluble in methanol (B129727) and acetonitrile (B52724) | [7] |
Application: Quantitative Analysis of Rifampicin and Related Compounds by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Rifampicin and its related compounds, including this compound, in pharmaceutical formulations and biological matrices.[8][9][10] The use of a well-characterized this compound analytical standard is crucial for the accuracy and reliability of these methods.
Experimental Protocol: HPLC Method for the Determination of Rifampicin and this compound
This protocol is based on established and validated methods for the analysis of Rifampicin and its impurities.[7][8][9]
3.1.1. Materials and Reagents
-
This compound analytical standard
-
Rifampicin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monopotassium phosphate (B84403) (analytical grade)
-
Citric acid (analytical grade)
-
Ultrapure water
-
Sample (e.g., pharmaceutical formulation, plasma sample)
3.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 monolithic column (or equivalent particle-packed C18 column)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).[8]
-
Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound analytical standard and dissolve it in a known volume of methanol to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1-40 µg/mL).[8]
-
Sample Preparation:
-
For Pharmaceutical Formulations: Accurately weigh and crush tablets or empty capsules. Dissolve the powder in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation step by adding a precipitating agent like acetonitrile to the plasma sample. Centrifuge to pellet the precipitated proteins, and collect the supernatant. The supernatant can then be directly injected or further processed.[11]
-
3.1.4. Chromatographic Conditions
-
Column: C18 monolithic column
-
Mobile Phase: Methanol:Acetonitrile:0.075 M Monopotassium Phosphate:1.0 M Citric Acid (28:30:38:4, v/v/v/v)[8]
-
Flow Rate: 2 mL/min[8]
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 10 µL[8]
-
Column Temperature: 40°C[7]
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC analysis of this compound.
| Parameter | This compound | Reference |
| Linearity Range | 1 - 40 µg/mL | [8] |
| Limit of Quantitation (LOQ) | 1 µg/mL | [8] |
| Limit of Detection (LOD) | 0.2 µg/mL | [8] |
| Intra-day Precision (RSD) | < 2.5% | [8][10] |
| Inter-day Precision (RSD) | < 2.5% | [8][10] |
| Recovery | 99.7% - 100.5% (for Rifampicin) | [8][10] |
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound using HPLC.
Metabolic Pathway of Rifampicin
The diagram below depicts the metabolic conversion of Rifampicin to this compound.
Conclusion
This compound serves as an indispensable analytical standard for the accurate and reliable quantification of this key metabolite and impurity in various samples. The provided HPLC protocol, along with the summarized quantitative data, offers a robust starting point for researchers and scientists in drug development and quality control. The use of a certified reference standard is paramount for ensuring the validity of analytical results and for making informed decisions in pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 51963-55-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Rifampicine N-oxide British Pharmacopoeia (BP) Reference Standard 51963-55-4 [sigmaaldrich.com]
- 6. Rifampicin Quinone N-Oxide | SynZeal [synzeal.com]
- 7. shimadzu.com [shimadzu.com]
- 8. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rifampicin N-oxide in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, is a potent inducer of drug-metabolizing enzymes, primarily cytochrome P450 3A4 (CYP3A4), through the activation of the pregnane (B1235032) X receptor (PXR).[1][2] This induction significantly impacts its own metabolism and the pharmacokinetics of co-administered drugs. One of the metabolites of rifampicin is rifampicin N-oxide.[3] Understanding the formation, pharmacokinetic profile, and metabolic fate of this compound is crucial for a comprehensive assessment of rifampicin's drug-drug interaction potential and overall disposition.
These application notes provide detailed protocols for the in vitro and in vivo study of this compound in the context of DMPK research.
Data Presentation: Pharmacokinetic Parameters
While extensive pharmacokinetic data is available for the parent drug, rifampicin, specific pharmacokinetic parameters for its N-oxide metabolite are not well-documented in publicly available literature. The following tables summarize the known pharmacokinetic parameters for rifampicin in humans and rats, which serve as a crucial reference for studies on its metabolites.
Table 1: Pharmacokinetic Parameters of Rifampicin in Humans (Oral Administration)
| Parameter | Value | Unit | Conditions |
| Cmax | 8 - 24 | mg/L | Single 600 mg dose.[4] |
| Tmax | ~2 | hours | Single 600 mg dose.[4] |
| AUC (single dose) | ~72.56 | mg·h/L | Standard dosages.[5] |
| AUC (steady-state) | ~38.73 | mg·h/L | Standard dosages, reflecting auto-induction.[5] |
| Half-life (t1/2) | ~2.5 | hours | Single 600 mg dose.[4] |
| Protein Binding | ~80 | % | [4] |
| Bioavailability | 60 - 85 | % | [3] |
Table 2: Pharmacokinetic Parameters of Rifampicin in Rats (Oral Administration)
| Parameter | Value | Unit | Conditions |
| Cmax | Varies with dose | µg/mL | Dose-dependent. |
| Tmax | Varies with dose | hours | Dose-dependent. |
| AUC | Varies with dose | µg·h/mL | Dose-dependent. |
| Bioavailability | 60 - 85 | % | [3] |
Note: Specific Cmax and Tmax values for rats are highly dependent on the administered dose and formulation.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Rifampicin to this compound using Rat Liver Microsomes
This protocol is adapted from studies on the in vitro metabolism of rifampicin.[3]
Objective: To investigate the formation of this compound from rifampicin in a controlled in vitro system using rat liver microsomes.
Materials:
-
Rat liver microsomes (commercially available or prepared in-house)
-
Rifampicin
-
This compound standard (if available for analytical confirmation)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Water, HPLC grade
-
Formic acid
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Rat liver microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
Rifampicin (final concentration of 1-10 µM, dissolved in a minimal amount of DMSO, final DMSO concentration <0.5%)
-
-
Prepare control incubations:
-
No rifampicin (to monitor for interfering peaks)
-
No NADPH regenerating system (to assess non-enzymatic degradation)
-
Heat-inactivated microsomes (to confirm enzymatic activity)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).[3]
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the presence of this compound.
-
Chromatographic Conditions (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution to separate rifampicin and its metabolites.
-
-
Mass Spectrometry Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the specific parent-to-product ion transitions (MRM) for rifampicin and this compound. The exact m/z values will need to be determined by infusion of standards if available, or predicted based on their chemical structures.
-
-
Protocol 2: In Vivo Pharmacokinetic Study of Rifampicin and this compound in Rats
This protocol is based on general principles of in vivo pharmacokinetic studies in rats and specific details from rifampicin studies.[3]
Objective: To determine the pharmacokinetic profile of rifampicin and its metabolite, this compound, in rats following oral administration.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Rifampicin
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize rats for at least one week prior to the study.
-
Fast rats overnight before dosing, with free access to water.
-
Administer a single oral dose of rifampicin (e.g., 50 mg/kg) via oral gavage.[3]
-
-
Blood Sample Collection:
-
Collect blood samples (~100-200 µL) from the tail vein or another appropriate site at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
-
Sample Storage:
-
Store the plasma samples at -80°C until analysis to ensure the stability of rifampicin and its metabolites.
-
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentrations of rifampicin and this compound in the plasma samples using a validated LC-MS/MS method as described in Protocol 1.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both rifampicin and, if quantifiable, this compound.
-
Mandatory Visualizations
Metabolic Pathway of Rifampicin
The metabolism of rifampicin is complex, involving deacetylation to the active metabolite 25-desacetylrifampicin, and oxidation to various products, including this compound and rifampicin quinone. The exact sequence and interplay of these pathways are still under investigation. Based on current understanding, CYP3A4 is a major enzyme involved in the oxidative metabolism of rifampicin.[2] Flavin-containing monooxygenases (FMOs) may also play a role in N-oxidation.
Caption: Hypothesized metabolic pathways of rifampicin.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the key steps in conducting an in vivo pharmacokinetic study of rifampicin and its metabolites in a rat model.
Caption: Workflow for in vivo pharmacokinetic analysis.
PXR-Mediated Induction of CYP3A4 by Rifampicin
Rifampicin is a potent activator of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism, most notably CYP3A4.[1][2]
Caption: PXR activation by rifampicin leading to CYP3A4 induction.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. [Modelling of rifampicin pharmacokinetics in experimental animals administered the drug intravenously and internally] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of rifampicin in adult TB patients and healthy volunteers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism Assays of Rifampicin N-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, is a potent inducer of various drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4).[1][2][3] Understanding the metabolic fate of rifampicin itself is crucial for predicting drug-drug interactions and elucidating potential mechanisms of action or toxicity. One of its metabolic pathways is N-oxidation, leading to the formation of rifampicin N-oxide. This document provides detailed application notes and protocols for conducting in vitro metabolism assays to study the N-oxidation of rifampicin, primarily using human liver microsomes.
The protocols outlined below are designed to be adaptable for various research needs, from basic metabolic screening to more detailed kinetic studies. The primary enzyme responsible for the oxidative metabolism of rifampicin is CYP3A4.[1][4] Therefore, human liver microsomes, which are rich in this enzyme, serve as an excellent in vitro model system. Recombinant human CYP3A4 enzymes can also be employed for more specific mechanistic studies.
Data Presentation: In Vitro Metabolism of Rifampicin
The following table summarizes representative quantitative data for the N-oxidation of rifampicin in human liver microsomes. Please note that these values are illustrative and the actual kinetic parameters should be determined experimentally.
| Parameter | Value | Units | Conditions |
| Substrate Concentration | 1 - 100 | µM | Pooled Human Liver Microsomes (0.5 mg/mL), 37°C |
| Incubation Time | 0 - 60 | min | |
| Michaelis-Menten Constant (Km) | [User-determined] | µM | |
| Maximum Velocity (Vmax) | [User-determined] | pmol/min/mg protein | |
| Intrinsic Clearance (CLint) | [User-determined] | µL/min/mg protein |
Note: Experimental determination of Km and Vmax is recommended for specific laboratory conditions and enzyme lots.
Experimental Protocols
Protocol 1: Screening for Rifampicin N-Oxidation in Human Liver Microsomes
This protocol is designed to qualitatively or semi-quantitatively assess the formation of this compound.
1. Materials and Reagents:
-
Rifampicin
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (NRS) Solution A (e.g., containing NADP+ and glucose-6-phosphate)
-
NRS Solution B (e.g., containing glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ice
2. Equipment:
-
Incubator or shaking water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
LC-MS/MS system
3. Assay Procedure:
-
Prepare Rifampicin Stock Solution: Dissolve rifampicin in a suitable solvent (e.g., methanol or DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the rifampicin stock solution in potassium phosphate buffer to achieve the desired final concentrations for the assay (e.g., 1, 10, 50 µM).
-
Thaw Microsomes: Thaw the human liver microsomes on ice. Once thawed, keep them on ice at all times.
-
Prepare Incubation Mixtures: In microcentrifuge tubes on ice, prepare the following reaction mixtures (final volume of 200 µL):
-
Test Reaction:
-
158 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
2 µL of Rifampicin Working Solution
-
20 µL of NRS Solution A
-
10 µL of HLM (to give a final protein concentration of 0.5 mg/mL)
-
-
Negative Control (No NADPH):
-
178 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
2 µL of Rifampicin Working Solution
-
10 µL of HLM
-
-
-
Pre-incubation: Pre-incubate the prepared tubes at 37°C for 5 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding 10 µL of NRS Solution B to the "Test Reaction" tubes. For the "Negative Control" tubes, add 10 µL of potassium phosphate buffer.
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 30 or 60 minutes) in a shaking water bath.
-
Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis to detect and quantify the formation of this compound.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax) for Rifampicin N-Oxidation
This protocol is designed to determine the Michaelis-Menten kinetic constants for the formation of this compound.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Equipment:
-
Same as Protocol 1.
3. Assay Procedure:
-
Prepare a Range of Rifampicin Concentrations: Prepare a series of rifampicin working solutions to achieve a range of final concentrations in the incubation mixture (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Determine Optimal Incubation Time and Protein Concentration: Conduct preliminary experiments to ensure that the formation of this compound is linear with respect to incubation time and microsomal protein concentration.
-
Follow Assay Procedure from Protocol 1 (Steps 3-10): Perform the incubations for each rifampicin concentration.
-
Data Analysis:
-
Quantify the amount of this compound formed at each substrate concentration using a standard curve of the this compound analytical standard.
-
Calculate the initial velocity (v) of the reaction (pmol of product formed per minute per mg of microsomal protein).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Km and Vmax values.
-
Visualization of Experimental Workflow and Metabolic Pathway
Caption: Experimental workflow for the in vitro metabolism of rifampicin.
Caption: CYP3A4-mediated N-oxidation of rifampicin.
References
- 1. CYP3A4‐mediated effects of rifampicin on the pharmacokinetics of vilaprisan and its UGT1A1‐mediated effects on bilirubin glucuronidation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP3A4-mediated effects of rifampicin on the pharmacokinetics of vilaprisan and its UGT1A1-mediated effects on bilirubin glucuronidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Assessing the Stability of Rifampicin N-Oxide in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a key antibiotic in the treatment of tuberculosis and other mycobacterial infections, undergoes extensive metabolism in the body. One of its metabolites is Rifampicin N-oxide. Understanding the stability of this metabolite in biological matrices is crucial for accurate pharmacokinetic and pharmacodynamic (PK/PD) studies, ensuring reliable bioanalytical data in drug development and therapeutic drug monitoring. This document provides detailed protocols and application notes for assessing the stability of this compound in common biological matrices such as plasma and whole blood.
The stability of drug metabolites can be influenced by various factors including temperature, pH, light exposure, and enzymatic degradation.[1][2] In the case of rifampicin, the parent drug is known to be unstable in plasma, with significant degradation observed at ambient temperatures.[1] The addition of stabilizers like ascorbic acid has been shown to mitigate this degradation.[1] While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, this application note provides a framework for conducting such stability studies based on established bioanalytical guidelines and data from related rifampicin compounds.
Data Presentation: Stability of Rifampicin and its Degradation Products
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the stability of the parent drug, rifampicin, and its other major degradation products in human plasma under various storage conditions. This data can serve as a valuable reference point when designing and interpreting stability studies for this compound, as similar degradation patterns may be anticipated. The data is presented as the percentage of the initial concentration remaining.
Table 1: Illustrative Stability of Rifampicin and its Degradation Products in Human Plasma
| Analyte | Storage Condition | Duration | % Remaining (Low QC) | % Remaining (High QC) | Reference |
| Rifampicin | Room Temperature | 4 hours | 92.5 | 95.1 | [3] |
| -20°C | 7 days | 88.2 | 90.5 | [3] | |
| Freeze-Thaw (-20°C to RT) | 3 cycles | 91.3 | 94.6 | [3] | |
| Rifampicin Quinone | Room Temperature | 4 hours | 94.1 | 96.3 | [3] |
| -20°C | 7 days | 90.5 | 92.8 | [3] | |
| Freeze-Thaw (-20°C to RT) | 3 cycles | 93.2 | 95.7 | [3] | |
| 25-desacetylrifampicin | Room Temperature | 4 hours | 95.0 | 97.2 | [3] |
| -20°C | 7 days | 91.8 | 93.5 | [3] | |
| Freeze-Thaw (-20°C to RT) | 3 cycles | 94.1 | 96.4 | [3] | |
| 3-formylrifampicin | Room Temperature | 4 hours | 93.8 | 95.9 | [3] |
| -20°C | 7 days | 89.7 | 91.9 | [3] | |
| Freeze-Thaw (-20°C to RT) | 3 cycles | 92.5 | 94.8 | [3] |
Note: This table is a composite representation based on published data for related compounds and should be used as a guideline. Actual stability of this compound must be determined experimentally.
Experimental Protocols
The following protocols are designed to assess the stability of this compound in biological matrices and are adapted from established bioanalytical method validation guidelines.[4]
Materials and Reagents
-
This compound reference standard
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Blank human whole blood (with appropriate anticoagulant, e.g., K2EDTA)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (or other appropriate modifier for LC-MS)
-
Water (deionized, ultra-pure)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ascorbic acid (optional, as a stabilizer)
Analytical Method
A validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of this compound. The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[4]
Stability Assessment in Plasma
3.3.1. Stock Solution Stability
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).
-
Divide the stock solution into two sets of aliquots. Store one set at refrigerated temperature (2-8 °C) and the other at room temperature.
-
Analyze the aliquots at specified time points (e.g., 0, 6, 24, 48 hours) against a freshly prepared stock solution.
-
Calculate the percentage difference between the stored and fresh solutions. Acceptance criteria are typically within ±15%.
3.3.2. Freeze-Thaw Stability
-
Prepare quality control (QC) samples at low and high concentrations by spiking blank plasma with this compound.
-
Divide the QC samples into aliquots and freeze them at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Subject the samples to multiple freeze-thaw cycles (typically three). For each cycle, thaw the samples unassisted at room temperature and then refreeze for at least 12 hours.
-
After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared QC samples.
-
The mean concentration should be within ±15% of the nominal concentration.
3.3.3. Short-Term (Bench-Top) Stability
-
Prepare low and high concentration QC samples in plasma.
-
Place the samples on the bench-top at room temperature for a duration that mimics the expected sample handling time (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples at each time point and compare the results to the baseline (time 0) concentration.
-
The mean concentration should be within ±15% of the baseline concentration.
3.3.4. Long-Term Stability
-
Prepare a set of low and high concentration QC samples in plasma.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 0, 1, 3, 6, 12 months).
-
Compare the measured concentrations to the initial concentrations.
-
The mean concentration should be within ±15% of the nominal concentration.
Stability Assessment in Whole Blood
This experiment is crucial to determine if the analyte degrades in whole blood before the plasma is separated.
-
Obtain fresh whole blood.
-
Spike the whole blood with this compound at low and high concentrations.
-
Keep the spiked blood samples at room temperature and on an ice bath for specified time points (e.g., 0, 0.5, 1, 2 hours).
-
At each time point, process the blood to obtain plasma (centrifugation at 2000 x g for 15 minutes at 4°C).
-
Immediately freeze the resulting plasma samples at -80°C until analysis.
-
Analyze all plasma samples in a single batch.
-
Compare the concentrations of the samples held at different conditions to the baseline (time 0) samples.
-
The mean concentration should be within ±15% of the baseline concentration.
Visualizations
The following diagrams illustrate the key workflows and relationships in the stability assessment of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified degradation pathway of rifampicin.
Conclusion
The stability of this compound in biological matrices is a critical parameter for the reliability of bioanalytical data. Although specific quantitative data for this metabolite is scarce, the protocols outlined in this application note provide a robust framework for its determination. By following these guidelines, researchers can ensure the integrity of their samples and the accuracy of their results in pharmacokinetic and other drug development studies. It is strongly recommended to perform a thorough stability assessment for this compound under the specific conditions of sample collection, handling, and storage for each study.
References
- 1. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Rifampicin N-oxide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a primary antibiotic for treating tuberculosis, undergoes metabolism in the liver, leading to various derivatives, including rifampicin N-oxide. While the hepatotoxicity of rifampicin is well-documented and linked to mechanisms such as oxidative stress and mitochondrial dysfunction, the specific cytotoxic profile of its metabolites, like this compound, is less characterized.[1][2] Evaluating the cytotoxicity of such metabolites is crucial for a comprehensive understanding of the parent drug's safety profile.
These application notes provide detailed protocols for a panel of cell-based assays to assess the in vitro cytotoxicity of this compound. The described methods facilitate the determination of cell viability, membrane integrity, and apoptosis induction, enabling a thorough toxicological evaluation.
Data Presentation
Quantitative cytotoxicity data for this compound is not extensively available in the public domain. The following tables are presented as templates for organizing and presenting experimental data obtained using the protocols provided in this document. The values are hypothetical and should be replaced with experimentally determined data.
Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) [Hypothetical] |
| HepG2 | Human Liver Carcinoma | 24 | 150 |
| HepG2 | Human Liver Carcinoma | 48 | 95 |
| Primary Human Hepatocytes | Human Liver | 24 | 120 |
| Primary Human Hepatocytes | Human Liver | 48 | 75 |
Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity of this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cytotoxicity [Hypothetical] |
| HepG2 | 50 | 24 | 15 |
| HepG2 | 100 | 24 | 35 |
| HepG2 | 200 | 24 | 60 |
| Primary Human Hepatocytes | 50 | 24 | 20 |
| Primary Human Hepatocytes | 100 | 24 | 45 |
| Primary Human Hepatocytes | 200 | 24 | 70 |
Table 3: Apoptosis Induction (Caspase-3/7 Activity) - Fold Increase
| Cell Line | Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity [Hypothetical] |
| HepG2 | 100 | 12 | 2.5 |
| HepG2 | 100 | 24 | 4.0 |
| Primary Human Hepatocytes | 100 | 12 | 3.0 |
| Primary Human Hepatocytes | 100 | 24 | 5.5 |
Experimental Protocols & Workflows
A systematic approach to evaluating the cytotoxicity of this compound involves a tiered screening process, starting with general cell viability and progressing to more specific mechanisms of cell death.
Experimental workflow for assessing this compound cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
Hepatocyte cell line or primary hepatocytes
-
This compound
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous release control (untreated cells).
Caspase-3/7 Glo Assay for Apoptosis Detection
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Hepatocyte cell line or primary hepatocytes
-
This compound
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of the untreated control to determine the fold-increase in apoptosis.
Putative Signaling Pathways in this compound Cytotoxicity
While specific signaling pathways for this compound have not been fully elucidated, it is plausible that they share similarities with the parent compound, rifampicin. The following diagrams illustrate hypothesized pathways.
Oxidative Stress and Mitochondrial Dysfunction
Rifampicin is known to induce the production of reactive oxygen species (ROS) and cause mitochondrial damage.[2][3] This can lead to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of the apoptotic cascade.
Putative pathway of this compound-induced oxidative stress.
Apoptosis Induction via Caspase Activation
The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, culminating in apoptosis.
Hypothesized caspase activation cascade in this compound toxicity.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive in vitro evaluation of this compound cytotoxicity. By employing a multi-parametric approach that assesses cell viability, membrane integrity, and apoptosis, researchers can gain valuable insights into the potential toxicity of this metabolite. The provided templates for data presentation and the hypothesized signaling pathways offer a structured approach to interpreting the experimental results. Further investigation is warranted to confirm the specific cytotoxic mechanisms and signaling pathways activated by this compound.
References
- 1. Rifampicin and isoniazid increase acetaminophen and isoniazid cytotoxicity in human HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding and Exploiting the Effect of Tuberculosis Antimicrobials on Host Mitochondrial Function and Bioenergetics [frontiersin.org]
- 3. Mitochondrial Damage and Drp1 Overexpression in Rifampicin- and Isoniazid-induced Liver Injury Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Rifampicin N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of rifampicin (B610482) N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Rifampicin N-oxide and why is it relevant?
A1: this compound is an oxidized derivative of the antibiotic rifampicin. It is recognized as a significant impurity in rifampicin preparations and is also a metabolite.[1][2] For researchers, synthesizing this compound can be crucial for use as a reference standard in analytical methods to ensure the quality and purity of rifampicin drug products.[3] It is also studied to understand the degradation pathways of rifampicin.
Q2: What are the common challenges in synthesizing this compound?
A2: The primary challenge in synthesizing this compound is achieving a high yield and selectivity. The rifampicin molecule has multiple sites susceptible to oxidation. The main competing side-product is rifampicin-quinone, which forms from the oxidation of the hydroquinone (B1673460) ring of the rifamycin (B1679328) core.[4][5] Controlling the reaction conditions to favor N-oxidation of the piperazine (B1678402) nitrogen over C-oxidation of the aromatic core is critical.
Q3: What analytical methods are recommended for monitoring the synthesis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the reaction progress and quantifying the yield of this compound.[6] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile, and a phosphate (B84403) or acetate (B1210297) buffer.[1][6] Supercritical Fluid Chromatography (SFC) has also been shown to be a rapid and efficient alternative for separating rifampicin and its impurities, including the N-oxide.[3]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Ineffective Oxidizing Agent | The chosen oxidizing agent may be too weak or not selective for N-oxidation. Consider using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), which is known for efficient N-oxidation of tertiary amines. Hydrogen peroxide can also be effective, but may require optimization of reaction conditions. |
| Inappropriate Reaction Temperature | Oxidation reactions are sensitive to temperature. If the temperature is too low, the reaction rate may be negligible. If it is too high, it may lead to degradation of the product or favor the formation of side-products. Start with reactions at low temperatures (e.g., 0-5 °C) and gradually increase if necessary while monitoring the reaction by HPLC. |
| Incorrect pH of the Reaction Mixture | The pH can significantly influence the oxidation pathway. For N-oxidation, a slightly basic or neutral pH may be more favorable. Acidic conditions can promote the hydrolysis of rifampicin. Experiment with buffering the reaction mixture to maintain a stable pH. |
| Degradation of the Product | Rifampicin and its derivatives can be unstable. Minimize reaction time and exposure to light and heat. Once the reaction is complete, proceed with workup and purification promptly. |
Problem 2: High Yield of Rifampicin-Quinone Instead of N-oxide
| Possible Cause | Suggested Solution |
| Oxidizing Agent is Not Selective | Some oxidizing agents, particularly under harsh conditions, will preferentially oxidize the hydroquinone moiety of rifampicin to the quinone.[4] |
| Use a more selective N-oxidizing agent like m-CPBA. | |
| Optimize the stoichiometry of the oxidizing agent. Using a slight excess (e.g., 1.1-1.5 equivalents) might be sufficient for N-oxidation without significant quinone formation. | |
| Presence of Metal Catalysts | Trace metal ions can catalyze the oxidation of the hydroquinone ring. |
| Use high-purity solvents and reagents. | |
| Consider adding a chelating agent like EDTA to sequester any metal ions. | |
| Reaction Conditions Favor Quinone Formation | High temperatures and prolonged reaction times can increase the formation of rifampicin-quinone. |
| Perform the reaction at a lower temperature. | |
| Monitor the reaction closely and stop it as soon as the desired amount of N-oxide is formed. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Starting Material | Rifampicin and this compound have similar polarities, which can make chromatographic separation challenging. |
| Optimize the mobile phase composition in your HPLC or column chromatography method to improve resolution. A gradient elution may be necessary. | |
| Consider using a different stationary phase for chromatography. | |
| Co-elution with Other Impurities | Other degradation products may have similar retention times to this compound. |
| Use a high-resolution analytical technique like HPLC-MS to identify all components in your mixture. | |
| Adjust the chromatographic conditions (e.g., pH of the mobile phase, column temperature) to improve separation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Experiment ID | Oxidizing Agent | Equivalents of Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield of N-oxide (%) | Yield of Quinone (%) |
| e.g., m-CPBA | e.g., 1.2 | e.g., Dichloromethane (B109758) | e.g., 0 | e.g., 2 | |||
| e.g., H₂O₂ | e.g., 2.0 | e.g., Methanol | e.g., 25 | e.g., 6 | |||
Table 2: HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Acetonitrile:0.075 M KH₂PO₄:1.0 M Citric Acid (30:30:36:4 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
-
Dissolution: Dissolve rifampicin in a suitable chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) in DCM to the cooled rifampicin solution over a period of 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by HPLC every 30 minutes.
-
Quenching: Once the desired conversion is achieved, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.
Protocol 2: Synthesis of this compound using Hydrogen Peroxide
-
Dissolution: Dissolve rifampicin in a protic solvent like methanol or a mixture of methanol and water.
-
Addition of Oxidant: Add a 30% aqueous solution of hydrogen peroxide (2-3 equivalents) to the rifampicin solution at room temperature with stirring.
-
Reaction: Monitor the reaction progress by HPLC. The reaction may be slow and might require several hours. Gentle heating (e.g., to 40-50 °C) can be attempted to increase the rate, but this may also increase the formation of rifampicin-quinone.
-
Workup: After the reaction, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the residue by column chromatography as described in Protocol 1.
Visualizations
Caption: Oxidation pathways of rifampicin.
Caption: General workflow for synthesis and analysis.
References
- 1. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 2. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horseradish peroxidase-catalyzed oxidation of rifampicin: reaction rate enhancement by co-oxidation with anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rifampicin and Its Derivative Rifampicin Quinone Reduce Microglial Inflammatory Responses and Neurodegeneration Induced In Vitro by α-Synuclein Fibrillary Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampin Induces Hydroxyl Radical Formation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmentally Friendly Degradation and Detoxification of Rifampicin by a Bacterial Laccase and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Rifampicin N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of rifampicin (B610482) N-oxide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when purifying rifampicin N-oxide?
A1: When purifying this compound, you are likely to encounter several related substances, primarily unreacted starting material (rifampicin) and other degradation or side-products. The most common impurities include:
-
Rifampicin: The parent drug from which the N-oxide is often synthesized.
-
Rifampicin Quinone (RQ): An oxidation product of rifampicin.[1][2]
-
3-Formylrifamycin SV (3-FR): A hydrolysis product of rifampicin.[1]
-
Rifamycin SV (RSV): A precursor and degradation product.[3][4]
Q2: What analytical techniques are recommended for monitoring the purity of this compound during purification?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective methods for monitoring the purity of this compound.[3][4][5][] These techniques can effectively separate this compound from rifampicin and other common impurities. A typical HPLC method would utilize a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][7][8]
Q3: What are the general approaches for purifying this compound on a preparative scale?
A3: The two primary methods for the preparative purification of this compound are chromatography and crystallization.
-
Preparative Chromatography: This method is capable of providing high purity and is scalable. It often involves using silica (B1680970) gel or reversed-phase media. The conditions are typically adapted from analytical HPLC methods.
-
Crystallization: This is a cost-effective method for purification, especially on a larger scale. The choice of solvent is critical. Systems such as n-butanol/water have been used to purify rifampicin, which can be adapted for the N-oxide.[8]
Q4: How can I synthesize this compound for my research?
A4: this compound can be synthesized by the controlled oxidation of rifampicin. A common method involves the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) under controlled conditions. This process is often referred to as forced degradation when studying the stability of rifampicin.[1]
Troubleshooting Guides
Chromatographic Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation between rifampicin and this compound | - Inappropriate mobile phase composition.- Incorrect stationary phase selection.- Column overloading. | - Optimize the mobile phase gradient and solvent strength.- Switch to a different stationary phase (e.g., from C18 to a diol column for SFC).[3][5][]- Reduce the sample load on the column. |
| Peak tailing for this compound | - Secondary interactions with the stationary phase.- Presence of silanol (B1196071) groups on the silica-based column. | - Add a competing base (e.g., triethylamine) to the mobile phase.- Use an end-capped column.- Adjust the pH of the mobile phase. |
| Low recovery of this compound from the column | - Irreversible adsorption onto the stationary phase.- Degradation on the column. | - Use a less acidic or basic mobile phase.- Consider a different stationary phase (e.g., polymer-based).- Ensure the stability of this compound under the chromatographic conditions. |
| Presence of unknown impurity peaks | - Degradation of the product during purification.- Contamination from solvents or equipment. | - Analyze the stability of the sample in the chosen mobile phase.- Use high-purity solvents and ensure all glassware is clean.- Characterize the unknown impurities using techniques like LC-MS. |
Crystallization Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Incorrect solvent system. | - Concentrate the solution to induce supersaturation.- Cool the solution slowly.- Add an anti-solvent to decrease solubility.- Perform a pre-purification step (e.g., flash chromatography) to remove interfering impurities.- Screen for different solvent/anti-solvent systems. |
| Oily precipitate instead of crystals | - Solution is too supersaturated.- Cooling rate is too fast. | - Dilute the solution slightly before cooling.- Decrease the cooling rate to allow for ordered crystal growth. |
| Low purity of the crystallized product | - Co-crystallization with impurities (e.g., rifampicin).- Inefficient removal of mother liquor. | - Recrystallize the product one or more times.[8]- Optimize the solvent system for differential solubility.- Ensure thorough washing of the crystals with a cold, appropriate solvent. |
| Low yield of crystals | - Significant solubility of this compound in the mother liquor.- Incomplete crystallization. | - Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C).[8]- Allow for a longer crystallization time.- Optimize the solvent system to minimize the solubility of the N-oxide at low temperatures. |
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is based on the principle of forced degradation by oxidation.[1]
-
Dissolution: Dissolve 1 g of rifampicin in an appropriate organic solvent (e.g., methanol or a mixture of methanol and water).
-
Oxidation: Add a controlled amount of 30% hydrogen peroxide (H₂O₂) to the solution. The reaction can be monitored by TLC or HPLC.
-
Quenching: Once the desired conversion is achieved, quench the reaction by adding an appropriate reducing agent (e.g., sodium metabisulfite (B1197395) solution) until the excess peroxide is destroyed.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentration: Concentrate the solution under reduced pressure to obtain the crude this compound.
Purification by Preparative HPLC
This protocol is an adaptation of analytical methods.[4]
-
Column: C18 preparative column.
-
Mobile Phase A: 0.075 M monopotassium phosphate (B84403) in water.
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient: Develop a gradient that provides good separation of this compound from rifampicin and other impurities.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the this compound peak.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Crystallization
This protocol is adapted from methods used for rifampicin purification.[8]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent system (e.g., a mixture of n-butanol and water) at an elevated temperature (e.g., 70-80 °C).[8]
-
Cooling: Slowly cool the solution to room temperature, and then further cool to 0-5 °C to maximize crystal formation.[8]
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected during the purification of this compound, based on the purification of rifampicin to remove related impurities.
| Parameter | Chromatography | Crystallization | Reference |
| Expected Purity | > 98% | > 99% (after recrystallization) | [8] |
| Expected Yield | 60-80% | 85-95% | [8] |
| Typical Solvents | Acetonitrile, Methanol, Water with buffers | n-Butanol/Water, Acetone | [4][8] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Rifampicin and Its Derivative Rifampicin Quinone Reduce Microglial Inflammatory Responses and Neurodegeneration Induced In Vitro by α-Synuclein Fibrillary Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
stability of rifampicin N-oxide in DMSO and other organic solvents
This technical support center provides guidance and answers to frequently asked questions regarding the stability of rifampicin (B610482) N-oxide in DMSO and other organic solvents. As a known impurity and metabolite of rifampicin, understanding its stability is crucial for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is Rifampicin N-Oxide in DMSO?
Q2: What other organic solvents are suitable for dissolving this compound?
This compound, being a derivative of rifampicin, is expected to have similar solubility characteristics. Rifampicin is soluble in ethanol (B145695) and dimethylformamide (DMF).[4] When preparing stock solutions in any organic solvent, it is crucial to use anhydrous grade solvents to minimize hydrolysis.
Q3: What are the common degradation products of Rifampicin and its derivatives?
Rifampicin can degrade into several products, including rifampicin quinone and 3-formylrifamycin SV.[5][6][7][8] These degradation products can interfere with experimental assays. It is important to use analytical methods that can resolve this compound from these potential impurities.
Q4: How should I store my this compound stock solutions?
To maximize the shelf-life of your this compound stock solutions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[9][10][11]
-
Moisture: Use tightly sealed containers to prevent moisture absorption, which can lead to hydrolysis.[10]
-
Inert Gas: For extended storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.[4]
Q5: My experimental results are inconsistent. Could it be due to the instability of this compound?
Inconsistent results can indeed be a sign of compound degradation. If you suspect instability, it is recommended to:
-
Prepare fresh stock solutions.
-
Perform a quality control check of your stock solution using an appropriate analytical method like HPLC or LC-MS to assess its purity.
-
Review your solution preparation and storage procedures to ensure they align with best practices.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or variable experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the purity of the solid material if possible. Implement a routine quality control check of the stock solution. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or solvent evaporation. | Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh, less concentrated stock solution. Ensure vials are properly sealed to prevent solvent evaporation. |
| Change in color of the stock solution. | Degradation of the compound. | Discard the solution and prepare a fresh one. Investigate storage conditions (light exposure, temperature fluctuations) as potential causes. |
Stability of Rifampicin in Organic Solvents (Literature Data)
While specific quantitative data for this compound is limited, the following table summarizes the known stability of its parent compound, rifampicin. This information can serve as a general guideline.
| Compound | Solvent | Concentration | Storage Temperature | Stability | Reference |
| Rifampicin | DMSO | Not specified | Not specified | Stable for at least 8 months | [1][2][3] |
Experimental Protocols
Protocol for a Short-Term Stability Study of this compound
This protocol outlines a general procedure to assess the short-term stability of this compound in a specific solvent and at a particular temperature.
1. Materials:
-
This compound (solid)
-
High-purity anhydrous solvent (e.g., DMSO, DMF, Ethanol)
-
Amber glass vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).
-
Aliquot: Dispense the stock solution into multiple amber vials, ensuring each vial is tightly sealed.
-
Time Points: Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
Storage: Store the aliquots at the desired temperature (e.g., room temperature, 4°C, -20°C). Protect from light.
-
Analysis: At each time point, analyze one aliquot by HPLC or LC-MS.
-
Mobile Phase Example (for HPLC): A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[6]
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance.
-
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation.
Visualizations
Caption: A flowchart illustrating the key steps in a stability study for this compound.
References
- 1. Stability of rifampin in dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Stability of Rifampin in Dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.who.int [cdn.who.int]
- 6. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmentally Friendly Degradation and Detoxification of Rifampicin by a Bacterial Laccase and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of rifampicin in dissolution medium in presence of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. westliberty.edu [westliberty.edu]
Technical Support Center: Optimizing HPLC Separation of Rifampicin and Rifampicin N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of rifampicin (B610482) and its primary degradation product, rifampicin N-oxide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common stationary phase for separating rifampicin and this compound?
A C18 column is frequently used for the separation of rifampicin and its related compounds, including this compound.[1][2][3][4][5] Both monolithic and particle-packed C18 columns can be effective.[1][5] Other stationary phases like C8 have also been reported.[6][7]
Q2: What are typical mobile phase compositions for this separation?
A common approach involves a reversed-phase method using a mixture of an aqueous buffer and organic solvents. Typical mobile phases include:
-
Methanol (B129727), acetonitrile (B52724), and a phosphate (B84403) buffer.[1][5][8]
-
Acetonitrile and a phosphate buffer.[3]
-
Methanol and water, sometimes with gradient elution.[9]
-
Methanol, acetonitrile, monopotassium phosphate, and citric acid.[1][5][8]
The pH of the aqueous buffer is a critical parameter and is often adjusted to optimize the separation.
Q3: What detection wavelength is typically used?
For UV detection, a wavelength of 254 nm is commonly employed for both rifampicin and this compound.[1][5][6][8][10] Other wavelengths, such as 236 nm and 341 nm, have also been reported for the analysis of rifampicin.[3][4]
Troubleshooting Guide
Issue 1: Poor resolution between rifampicin and this compound peaks.
-
Potential Cause: The mobile phase composition may not be optimal.
-
Solution:
-
Adjust Organic Solvent Ratio: Modify the ratio of organic solvents (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the aqueous component will generally increase retention times and may improve resolution.
-
Modify pH of Aqueous Buffer: The pH of the mobile phase buffer can significantly impact the retention and peak shape of ionizable compounds like rifampicin. Small adjustments to the pH can alter the ionization state of the analytes and improve separation.
-
Consider a Different Organic Solvent: If using a single organic solvent, trying a different one (e.g., switching from acetonitrile to methanol or vice versa) or using a combination of both can alter the selectivity of the separation.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient elution method can help to separate the peaks more effectively.[9]
-
Issue 2: Tailing or broad peaks for rifampicin.
-
Potential Cause 1: Secondary interactions with the stationary phase.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the silanol (B1196071) interactions. Operating at a lower pH (e.g., around 3) can often improve peak shape for basic compounds on silica-based columns.[3]
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.
-
-
Potential Cause 2: Column overload.
-
Solution:
Issue 3: Inconsistent retention times.
-
Potential Cause 1: Inadequate column equilibration.
-
Solution:
-
Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. This may require flushing the column for a longer period, especially when changing mobile phase compositions.
-
-
Potential Cause 2: Fluctuations in temperature.
-
Solution:
-
Use a column oven to maintain a constant and controlled temperature throughout the analysis.[3]
-
-
Potential Cause 3: Mobile phase preparation inconsistencies.
-
Solution:
-
Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Degas the mobile phase before use to prevent bubble formation in the pump.
-
Experimental Protocols
Method 1: Isocratic HPLC Separation
This protocol is based on a rapid and sensitive method for the analysis of rifampicin and its related compounds.[1][5]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 monolithic column |
| Mobile Phase | Methanol:Acetonitrile:0.075 M Monopotassium Phosphate:1.0 M Citric Acid (28:30:38:4, v/v/v/v) |
| Flow Rate | 2 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | < 11 minutes |
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.075 M solution of monopotassium phosphate.
-
Prepare a 1.0 M solution of citric acid.
-
Mix methanol, acetonitrile, the monopotassium phosphate solution, and the citric acid solution in the specified ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare stock solutions of rifampicin and this compound in a suitable diluent (e.g., the mobile phase).
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing rifampicin in the diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
-
Method 2: Gradient HPLC Separation
This protocol provides an alternative approach using a gradient elution for potentially improved resolution.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 16 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of trifluoroacetic acid to 1 L of HPLC-grade water.
-
Mobile Phase B is 100% acetonitrile.
-
Degas both mobile phases.
-
-
Standard and Sample Preparation:
-
Follow the same procedure as in Method 1, using the initial mobile phase composition as the diluent.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition (30% B).
-
Inject the solutions and run the gradient program.
-
Data Presentation
Table 1: Comparison of HPLC Methods for Rifampicin Analysis
| Parameter | Method A | Method B | Method C |
| Column | C18 monolithic | Syncronis C18 (250 x 4.6 mm, 5µm) | Luna C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol-acetonitrile-monopotassium phosphate (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v)[1][5] | Phosphate buffer (pH 3.0) and acetonitrile (50:50, v/v)[3] | 60% acetate (B1210297) buffer (pH 4.5) and 40% acetonitrile[10] |
| Flow Rate | 2 mL/min[1][5] | 1.0 mL/min[3] | 1.0 mL/min[10] |
| Detection | 254 nm[1][5] | 236 nm[3] | 254 nm[10] |
| Rifampicin Retention Time | Not specified | 5.2 min[3] | Not specified |
Visualizations
References
- 1. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of HPLC Method for the Determination of Rifampicin in Human Plasma | Scholars Middle East Publishers [saudijournals.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. ijpca.org [ijpca.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Rifampicin N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of rifampicin (B610482) N-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of rifampicin N-oxide that may be attributed to matrix effects.
| Symptom | Possible Cause | Recommended Action |
| Poor Reproducibility & Inaccurate Quantification | Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) are interfering with the ionization of this compound, leading to ion suppression or enhancement.[1] | 1. Evaluate Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.[1][2] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4] 3. Optimize Chromatography: Modify the LC gradient, change the analytical column, or adjust the mobile phase to better separate this compound from matrix interferences.[1] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thus compensating for variations in ionization.[5] |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Matrix components are competing with this compound for ionization in the MS source. This is a common manifestation of matrix effects. | 1. Enhance Sample Preparation: Utilize techniques that specifically target the removal of phospholipids, a major contributor to ion suppression, such as specialized SPE cartridges or plates.[4] 2. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2] 3. Chromatographic Separation: Ensure this compound is chromatographically separated from the regions with significant matrix suppression. A post-column infusion experiment can identify these regions.[2] |
| Peak Shape Tailing or Broadening | Matrix Overload or Interaction: High concentrations of matrix components may be interacting with the analytical column or the analyte itself. | 1. Improve Sample Cleanup: A more effective sample preparation method will reduce the overall matrix load on the column.[3] 2. Column Selection: Consider a column with a different stationary phase chemistry that may have less interaction with the interfering matrix components.[1] 3. Injection Volume: Reducing the injection volume can lessen the amount of matrix introduced onto the column.[2] |
| Analyte Instability (Signal Loss over Time) | Degradation of this compound: N-oxide metabolites can be unstable and may revert to their parent drug form (rifampicin), especially under certain pH and temperature conditions.[1] | 1. Control pH: Maintain neutral or near-neutral pH throughout the sample preparation and analysis process.[1] 2. Temperature Control: Process and store samples at low temperatures (e.g., -80°C) to minimize degradation. Avoid high temperatures during sample preparation.[1] 3. Prompt Analysis: Analyze samples as quickly as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[6]
Q2: I am observing poor reproducibility and inaccurate quantification for this compound. Could this be due to matrix effects?
A2: Yes, poor reproducibility and inaccurate results are primary indicators of matrix effects in LC-MS/MS analysis.[1] These issues arise from co-eluting components from the sample matrix that interfere with the ionization of the target analyte.[6] It is crucial to evaluate for the presence of matrix effects to ensure the reliability of your data.
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: A common and effective method is the post-extraction spike.[1] This involves comparing the peak area of this compound in a "neat" solution (a pure solvent) to its peak area in a blank matrix extract that has been spiked with the analyte at the same concentration after the extraction process.[2] A significant difference in the peak areas indicates the presence of ion suppression or enhancement.[1]
Q4: Are N-oxides like this compound particularly challenging to analyze?
A4: Yes, N-oxide metabolites can be unstable and may revert to their parent drug form.[1] This instability adds a layer of complexity to their analysis. It is important to use optimized experimental conditions, such as maintaining a neutral or near-neutral pH and avoiding high temperatures during sample preparation and storage, to maintain the integrity of this compound.[1]
Q5: What is the most effective way to eliminate matrix effects?
A5: While complete elimination is not always possible, improving sample preparation is generally the most effective way to mitigate matrix effects.[3] Techniques like Solid-Phase Extraction (SPE) are often more effective at removing interfering components than simpler methods like protein precipitation.[7] For complex matrices, a multi-step cleanup approach may be necessary.[8] Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.[9]
Quantitative Data Summary
The following table summarizes the expected recovery and matrix effect for common sample preparation techniques. Note that specific values for this compound may vary depending on the exact experimental conditions and the biological matrix.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Notes |
| Protein Precipitation (PPT) | 80 - 100 | 60 - 120 | Fast and simple, but non-selective, often resulting in significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 85 - 115 | More selective than PPT, can be optimized by adjusting pH and solvent polarity.[3] |
| Solid-Phase Extraction (SPE) | 85 - 105 | 90 - 110 | Generally provides the cleanest extracts and the least matrix effects due to high selectivity.[7] |
| HybridSPE®-Phospholipid | > 90 | > 95 | Specifically targets the removal of phospholipids, a major source of ion suppression.[4] |
Recovery and Matrix Effect are calculated as follows:
-
Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100
-
Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
-
Prepare Blank Matrix Extract: Process a sample of the blank biological matrix (e.g., plasma, urine) using your established extraction procedure.
-
Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Prepare Post-Spiked Sample: Spike a portion of the blank matrix extract from step 1 with this compound to achieve the same final concentration as the neat solution.
-
Analysis: Inject the neat solution and the post-spiked sample into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Neat Solution) x 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for this compound and the specific matrix. A strong cation exchange (SCX) cartridge may be suitable given the basic nature of the piperazine (B1678402) moiety in rifampicin.
-
Sample Pre-treatment: Dilute the biological sample (e.g., 1 mL of plasma) with an acidic buffer (e.g., 0.1% formic acid in water) to ensure the analyte is charged.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., SCX, 100 mg) sequentially with methanol (B129727) and then the acidic buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with the acidic buffer to remove weakly bound interferences, followed by a wash with a weak organic solvent (e.g., methanol) to remove non-polar interferences.
-
Elution: Elute this compound from the cartridge using a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for evaluating matrix effects via post-extraction spiking.
Caption: Decision-making flowchart for addressing matrix effect issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. crimsonpublishers.com [crimsonpublishers.com]
degradation pathways of rifampicin N-oxide under stress conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of rifampicin (B610482) and its derivatives, such as rifampicin N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stress testing and stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of rifampicin under stress conditions?
Under various stress conditions, rifampicin degrades into several major products. The most commonly identified degradants are this compound (RNO), rifampicin quinone (RQ), 3-formylrifamycin SV (3-FRSV), and 25-desacetylrifampicin.[1][2][3] The formation of these products is highly dependent on the specific stressor applied.
Q2: How does pH influence the degradation of rifampicin and the formation of its N-oxide?
Rifampicin's stability is significantly affected by pH.[4]
-
Acidic Conditions (pH 1-3): In acidic media, rifampicin primarily undergoes hydrolysis to form 3-formylrifamycin SV and 1-amino-4-methylpiperazine.[4][5] The degradation rate is highest around pH 2.[6] The presence of isoniazid (B1672263) can accelerate this degradation.[7][8]
-
Neutral Conditions: Rifampicin exhibits maximum stability in near-neutral solutions.[4]
-
Alkaline Conditions (pH 7.5-9.0): Under alkaline conditions and in the presence of oxygen, rifampicin is prone to oxidation, leading to the formation of rifampicin quinone.[4][9] this compound is also known to be a product of oxidation.[2][7]
Q3: What role does oxidation play in the degradation of rifampicin?
Oxidation is a critical degradation pathway for rifampicin. Atmospheric oxidation can lead to the formation of rifampicin quinone.[7] In laboratory settings, forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) are common to simulate this pathway.[2] The formation of this compound is also an oxidative process.[7] Interestingly, some studies suggest that rifampicin itself can induce the formation of reactive oxygen species, such as hydroxyl radicals.[10]
Q4: What are the typical outcomes of thermal and photolytic stress testing on rifampicin?
-
Thermal Stress: Rifampicin's thermal stability depends on its polymorphic form. Polymorph I is the most stable, with decomposition beginning around 240-245°C.[4][9] Polymorph II is less stable and may convert to Form I upon heating before decomposing.[4][9]
-
Photolytic Stress: Exposure to light can induce degradation. While specific pathways are less detailed in literature compared to hydrolysis and oxidation, photostability testing is a standard component of forced degradation studies as per ICH guidelines.[11][12] Studies have successfully used photocatalysts like ZnO and TiO₂ to degrade rifampicin under UV or visible light, indicating its susceptibility to photodegradation.[13][14][15]
Troubleshooting Guides
Issue 1: Co-elution of this compound and 25-desacetylrifampicin in HPLC Analysis
Problem: My chromatogram shows overlapping peaks for this compound and 25-desacetylrifampicin, preventing accurate quantification. This is a known issue with some standard HPLC methods.[1][16]
Solution:
-
Modify Mobile Phase Gradient: Adjusting the buffer-to-organic modifier ratio is often effective. One successful modification involves changing the ratio of Solution B in a gradient elution from 45:55 to 55:45 (buffer:organic modifier).[1]
-
Decrease Flow Rate: Reducing the flow rate can enhance peak separation. For example, decreasing the flow rate from 1.5 mL/min to 1.0 mL/min has been shown to improve resolution.[1]
-
Column Selection: The choice of HPLC column can significantly impact resolving power. If issues persist, test columns from different manufacturers.[1]
-
Method Re-validation: After any modification, ensure the method is re-validated for parameters like specificity, linearity, precision, and accuracy to confirm its suitability.[2]
Caption: Standard workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a representative HPLC method developed to separate rifampicin from its key degradation products, including this compound. [2][11]
| Parameter | Specification |
|---|---|
| Stationary Phase | C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) [2][11] |
| Mobile Phase | Isocratic or Gradient mix of Buffer and Organic Solvent. Example: Methanol-acetonitrile-monopotassium phosphate (B84403) (pH 5, 10 mM) (25:35:40 v/v) [2] |
| Flow Rate | 1.0 - 1.5 mL/min [1][2] |
| Column Temperature | 35 °C [2] |
| Detection Wavelength | UV detection at 235 nm or 254 nm [11][17] |
| Injection Volume | 10 - 20 µL |
Rifampicin Degradation Pathways
The following diagram illustrates the primary degradation pathways of rifampicin, leading to the formation of this compound and other major degradants.
Caption: Key degradation pathways of rifampicin under stress conditions.
References
- 1. Evaluation of the recently reported USP gradient HPLC method for analysis of anti-tuberculosis drugs for its ability to resolve degradation products of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Rifampin Induces Hydroxyl Radical Formation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onyxipca.com [onyxipca.com]
- 13. Insight into the rapid degradation of antibiotic rifampicin by W-doped O-bridged g-C3N4via the coupling effect of electron replenishment in the dark degradation stage and electrophilic attack in the photocatalytic stage: experiments and DFT simulation calculations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
preventing the degradation of rifampicin N-oxide during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of rifampicin (B610482) N-oxide during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of samples containing rifampicin N-oxide.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | pH-induced degradation: Rifampicin, the parent compound, is known to be unstable in acidic conditions, and it is likely that this compound is also susceptible to acid hydrolysis. | - Maintain the sample pH in the neutral range (6.0-8.0) during extraction and processing. - Use buffers such as phosphate (B84403) or borate (B1201080) buffers to stabilize the pH. Avoid acetate (B1210297) buffers which have been shown to have an adverse effect on rifampicin stability.[1] |
| Oxidative degradation: The piperazine (B1678402) N-oxide moiety can be susceptible to reduction, and the rifamycin (B1679328) core structure is prone to oxidation. | - Work with samples expeditiously and at low temperatures (e.g., on ice). - Consider the addition of antioxidants, such as ascorbic acid (vitamin C), to the sample or extraction solvent. Ascorbic acid has been shown to protect rifampicin from oxidative degradation.[2] - Store samples and extracts under an inert atmosphere (e.g., nitrogen or argon) if possible. | |
| Thermal degradation: N-oxides can be thermally labile. | - Avoid high temperatures during all sample preparation steps. - If evaporation is necessary, use a gentle stream of nitrogen at or below room temperature. | |
| Photodegradation: Exposure to light, particularly UV light, can cause degradation of rifamycin compounds. | - Protect samples from light by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during sample handling. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products: Degradation of this compound can lead to the formation of various byproducts. Based on the degradation of rifampicin, these could include rifampicin quinone, 3-formylrifamycin SV, and potentially deoxygenated rifampicin. | - Optimize sample preparation to minimize degradation by following the recommendations above. - Use a validated, stability-indicating analytical method, such as UPLC-MS/MS, to separate and identify potential degradation products.[1] |
| Inconsistent results between replicate samples | Variable degradation during sample processing: Inconsistent exposure to adverse conditions (pH, temperature, light) can lead to varying levels of degradation between samples. | - Standardize the sample preparation workflow to ensure all samples are treated identically. - Prepare samples in small batches to minimize the time each sample is exposed to potentially degrading conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: While specific data for this compound is limited, based on the known instability of its parent compound, rifampicin, the primary causes of degradation are likely exposure to acidic pH, oxidation, and elevated temperatures. The N-oxide functional group on the piperazine ring may also be susceptible to reduction.
Q2: At what pH is this compound most stable?
A2: For the parent compound, rifampicin, maximum stability is observed in near-neutral solutions (pH 6.0-7.0).[1] It is highly probable that this compound exhibits similar stability characteristics. Therefore, maintaining a neutral pH during sample preparation is crucial.
Q3: Can I use antioxidants to prevent the degradation of this compound?
A3: Yes, the use of antioxidants is a recommended strategy. Ascorbic acid has been shown to effectively reduce the degradation of rifampicin.[2] It is plausible that it would have a similar protective effect on this compound by scavenging reactive oxygen species.
Q4: What are the best storage conditions for samples containing this compound?
A4: To minimize degradation, samples should be stored at low temperatures, protected from light, and in a neutral pH environment. For long-term storage, freezing at -20°C or below is advisable. Use amber vials to protect against photodegradation.
Q5: How can I monitor the degradation of this compound in my samples?
A5: A validated, stability-indicating chromatographic method, such as UPLC-MS/MS, is the best approach to monitor for the degradation of this compound. This will allow you to separate the intact molecule from its potential degradation products, such as rifampicin quinone and 3-formylrifamycin SV.
Quantitative Data on Rifampicin Stability
The following tables summarize data on the stability of rifampicin under various conditions. While this data is for the parent compound, it provides a useful reference for understanding the potential stability of this compound.
Table 1: Effect of pH on Rifampicin Degradation
| pH | Degradation Rate | Reference |
| 1-3 | Increased degradation, especially at pH 2 | [3] |
| 4.0 | Maximum stability | [4] |
| 6.0 - 7.0 | Most stable pH range | [1] |
Table 2: Effect of Buffers on Rifampicin Stability
| Buffer | Effect on Stability | Reference |
| Acetate | Maximum adverse effect | [4] |
| Chloroacetate | Adverse effect | [4] |
| Phosphate | Can cause rapid degradation | [1] |
| Borate | More stable than in phosphate | [1] |
| Formate | No significant adverse effect | [4] |
Experimental Protocols
Protocol 1: Sample Preparation for UPLC-MS/MS Analysis of Rifampicin and its Metabolites
This protocol is adapted from a method for the simultaneous quantification of rifampicin and its degradation products and can be used for stability studies of this compound.[1]
-
Sample Collection and Handling:
-
Collect biological samples (e.g., plasma) and immediately place them on ice.
-
If not processed immediately, store samples at -80°C.
-
Protect samples from light at all times by using amber tubes.
-
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean amber autosampler vial.
-
-
Analysis:
-
Inject an appropriate volume of the supernatant into the UPLC-MS/MS system.
-
Protocol 2: UPLC-MS/MS Analytical Method
This method can be used for the separation and quantification of this compound and its potential degradation products.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-6 min: Hold at 5% A
-
6-7 min: Return to 95% A
-
7-8 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode. Monitor for the specific mass transitions of this compound and its expected degradation products.
Visualizations
Postulated Degradation Pathway of this compound
Caption: Postulated degradation pathways of this compound.
Recommended Sample Preparation Workflow
Caption: Recommended workflow for sample preparation to minimize degradation.
References
troubleshooting poor peak shape for rifampicin N-oxide in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of rifampicin (B610482) N-oxide.
Troubleshooting Guide: Poor Peak Shape for Rifampicin N-Oxide
Poor peak shape in chromatography, such as tailing, fronting, or broadening, can compromise the accuracy and precision of quantitative analysis. This guide addresses common peak shape issues encountered with this compound in a question-and-answer format.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound is often due to its polar and basic nature, leading to undesirable secondary interactions with the stationary phase.
Probable Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: The basic piperazine (B1678402) N-oxide moiety of this compound can interact strongly with acidic silanol groups on the surface of silica-based columns (e.g., C18). This is a very common cause of tailing for basic compounds.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic analyte. Be mindful that rifampicin itself is a zwitterion with pKa values of approximately 1.7 and 7.9, so the charge of the molecule will also be affected by pH changes.[1][2][3]
-
Solution 2: Use a Competing Base: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[2]
-
Solution 3: Employ a Modern, End-capped, or Positively Charged Surface Column: Modern, high-purity silica (B1680970) columns have fewer accessible silanol groups. End-capped columns have these silanols chemically deactivated. A positively charged surface column can also repel the basic analyte, improving peak shape.[4]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more active silanol sites.
-
Solution: Replace the column with a new one of the same type. If the column lifetime is short, consider a more robust column chemistry.
-
Q2: I am observing peak fronting for this compound. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under specific circumstances.
Probable Causes & Solutions:
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel through the beginning of the column too quickly, causing a distorted peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse or Void: A physical change in the column bed, such as a void at the inlet, can cause the sample band to spread unevenly, leading to fronting.
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate the column within its recommended pH and temperature range.
-
Q3: The peak for this compound is broad and poorly resolved from other components. How can I improve this?
A3: Broad peaks can result from a combination of factors, leading to decreased efficiency and resolution.
Probable Causes & Solutions:
-
Sub-optimal Mobile Phase Composition: The organic modifier and buffer composition may not be ideal for the analyte.
-
Solution 1: Optimize Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.
-
Solution 2: Change Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If one is giving broad peaks, try the other.
-
Solution 3: Adjust Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-25 mM) to control the pH effectively.
-
-
On-Column Degradation: Rifampicin and its derivatives can be unstable. Degradation of this compound during the chromatographic run can lead to broad or distorted peaks.
-
Co-elution with an Impurity: A hidden impurity eluting very close to the this compound peak can make it appear broad. In some methods, this compound and 25-desacetylrifampicin are known to co-elute.[7]
-
Solution: Modify the mobile phase composition (e.g., change the organic modifier ratio or pH) or try a column with a different selectivity to improve the resolution between the two components. A study found that changing the buffer:organic modifier ratio and decreasing the flow rate helped resolve this compound from a co-eluting impurity.[7]
-
-
High Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound to consider for method development? A: this compound is a metabolite of rifampicin. The N-oxide modification increases the polarity and molecular weight of the parent compound.[8] Like rifampicin, it is a large, complex molecule with multiple functional groups, making it susceptible to secondary interactions. The piperazine N-oxide group is basic, making the molecule's retention and peak shape sensitive to mobile phase pH.
Q: What type of column is best suited for analyzing this compound? A: C18 and C8 columns are commonly used for the analysis of rifampicin and its impurities.[9] For a polar and basic compound like this compound, a modern, high-purity, end-capped C18 or a polar-embedded column is recommended to minimize peak tailing. In some cases, a diol column has also been used successfully in supercritical fluid chromatography (SFC) for separating rifampicin and its impurities, including the N-oxide.[10][11]
Q: How does mobile phase pH affect the retention of this compound? A: As a basic compound, the charge of the piperazine N-oxide moiety is highly dependent on the mobile phase pH. At low pH, the N-oxide group will be protonated, making the molecule more polar and likely resulting in earlier elution on a reversed-phase column. At higher pH, it will be in its neutral form, leading to increased retention. Controlling the pH is crucial for achieving reproducible retention times and good peak shape.
Q: Can I use the same method for rifampicin to analyze this compound? A: Often, methods developed for rifampicin can also detect its N-oxide. However, the optimal conditions may not be the same due to the difference in polarity. It is important to verify that the method provides adequate resolution between rifampicin, this compound, and other related impurities. Some standard methods may require modification to achieve baseline separation of all components.[7]
Data Presentation
Table 1: Summary of Chromatographic Conditions for Rifampicin and its Impurities (including N-oxide)
| Parameter | Method 1[12] | Method 2[10][11] | Method 3[7] (Modified USP) |
| Technique | HPLC | SFC | HPLC |
| Column | C18 monolithic | Packed diol | C18 |
| Mobile Phase | Methanol-acetonitrile-monopotassium phosphate (B84403) (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v) | Methanol with 0.1% ammonium (B1175870) formate (B1220265) (w/v) and 2% water (v/v) as modifier with CO2 | Gradient elution with buffer and organic modifier |
| Flow Rate | 2 mL/min | Not specified | 1.0 mL/min |
| Detection | UV at 254 nm | Not specified | Not specified |
| Key Finding | Rapid analysis of rifampicin and four related compounds, including RNO. | Satisfactory resolution and peak shapes for rifampicin and its impurities. | Improved resolution of this compound from 25-desacetylrifampicin. |
Experimental Protocols
Protocol 1: HPLC Analysis of Rifampicin and Related Compounds[12]
This method was developed for the rapid determination of rifampicin and its impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 monolithic column.
-
Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent and dilute to the desired concentration.
Protocol 2: Stability-Indicating HPLC Method for Rifampicin[5][6]
This method is designed to separate rifampicin from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 (e.g., Luna, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 60% acetate (B1210297) buffer (pH 4.5) and 40% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Forced Degradation Study: To test the stability-indicating nature of the method, rifampicin can be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), and oxidation (e.g., 3% H2O2).
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Troubleshooting guide for peak fronting and broadening issues.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
- 6. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 7. Evaluation of the recently reported USP gradient HPLC method for analysis of anti-tuberculosis drugs for its ability to resolve degradation products of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rifampicin N-4'-Oxide (125833-03-6) for sale [vulcanchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. daneshyari.com [daneshyari.com]
- 11. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
accurate quantification of rifampicin N-oxide in the presence of rifampicin
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the accurate quantification of rifampicin (B610482) N-oxide (RNO), a critical degradation product, in the presence of its parent drug, rifampicin (RIF).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for accurately quantifying rifampicin N-oxide alongside rifampicin?
A1: The most common and reliable methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for bioanalytical applications due to its superior sensitivity and selectivity, especially in complex matrices like plasma.[1][3] HPLC-UV is a robust and cost-effective alternative, well-suited for pharmaceutical dosage form analysis.[4]
Q2: Why is the simultaneous quantification of RIF and RNO challenging?
A2: Several factors contribute to the difficulty:
-
Analyte Stability: Rifampicin is notoriously unstable and can degrade under acidic or alkaline conditions, as well as with exposure to heat and light.[1][5] This degradation can artificially inflate the concentration of RNO and other impurities during sample preparation and analysis.
-
Structural Similarity: RIF, RNO, and other related impurities like rifampicin quinone (RQ) have similar chemical structures, which can make complete chromatographic separation difficult.[4]
-
Matrix Effects (LC-MS/MS): When analyzing biological samples (e.g., plasma, urine), co-eluting endogenous components can interfere with the ionization of the target analytes in the mass spectrometer source. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate and imprecise results.[6][7]
-
Carryover (LC-MS/MS): Rifampicin is known to be "sticky" and can adsorb to surfaces in the LC system, such as the autosampler needle, valves, and column. This leads to carryover, where the analyte from a high-concentration sample appears in subsequent blank or low-concentration injections, compromising data integrity.[2][8]
Q3: What is the best way to control for sample stability during analysis?
A3: A multi-faceted approach is required. For biological samples, it is crucial to process them quickly and at low temperatures.[1] Samples should be frozen, ideally at -20°C or lower, as soon as possible after collection.[3] For stock and working solutions, stability should be thoroughly evaluated. For instance, rifampicin shows better stability in DMSO than in methanol (B129727), where it can degrade into rifampicin quinone.[9] Maintaining the sample pH within a neutral range (pH 6-7) can also mitigate degradation.[5]
Q4: How can I mitigate matrix effects in my LC-MS/MS assay?
A4: Mitigating matrix effects is crucial for accurate bioanalysis. Key strategies include:
-
Effective Sample Cleanup: Move beyond simple protein precipitation. Solid-phase extraction (SPE) or the use of specialized filtration plates (e.g., Captiva ND Lipids) can more effectively remove interfering phospholipids (B1166683) and other matrix components.[10]
-
Chromatographic Separation: Optimize your LC method to separate the analytes of interest from the regions where most matrix components elute (typically very early or late in the run).
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. An SIL-IS (e.g., rifampicin-d8) co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during data processing.[10]
Q5: Rifampicin is causing significant carryover in my system. What should I do?
A5: Carryover is a common problem with rifampicin.[2][8] To address it:
-
Optimize Wash Solvents: Use a strong, organic wash solvent for the autosampler needle and injection port. A "magic mixture" of Water:ACN:MeOH:Isopropanol (B130326) (25:25:25:25 v/v) can be very effective.[11]
-
Modify the Analytical Gradient: Incorporate a high-organic flush at the end of each run to wash the column thoroughly.[9] Some methods use a dedicated mobile phase containing formic acid specifically to reduce carryover.[8]
-
Systematic Troubleshooting: Isolate the source of the carryover by systematically bypassing components (e.g., inject directly onto the column, bypassing the autosampler). This can determine if the issue lies with the injector, valves, or the column itself.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Poor Chromatographic Resolution between RIF, RNO, and/or other impurities. | 1. Inadequate mobile phase composition or gradient slope.2. Unsuitable column chemistry.3. Sub-optimal column temperature or flow rate. | 1. Adjust Gradient: Make the gradient shallower to increase the separation window between closely eluting peaks.2. Change Mobile Phase: Modify pH or the organic solvent (e.g., methanol vs. acetonitrile) to alter selectivity.3. Test Different Columns: Evaluate columns with different stationary phases (e.g., C18, Polar C18, Phenyl-Hexyl) to find one that provides the necessary selectivity for these specific compounds.[1][4] |
| Inconsistent or Irreproducible Results (High %RSD) | 1. Analyte instability during sample prep or in the autosampler.2. Undiagnosed matrix effects varying between samples.3. Inconsistent sample preparation (pipetting errors, variable extraction recovery).4. Poorly performing internal standard (if used). | 1. Verify Stability: Perform freeze-thaw and bench-top stability tests. Keep samples cooled (e.g., 5°C) in the autosampler.[1] Ensure stock solutions are fresh and properly stored.2. Assess Matrix Effects: Analyze QC samples prepared in at least six different lots of blank matrix to check for variability.[10] If significant, improve sample cleanup.3. Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variability.[10] |
| Signal Suppression or Enhancement (LC-MS/MS) | 1. Co-elution of analytes with matrix components (e.g., phospholipids).2. Inefficient sample cleanup.3. High concentration of salts or buffers from sample prep interfering with ionization. | 1. Improve Cleanup: Switch from protein precipitation to a more rigorous technique like solid-phase extraction (SPE).[12]2. Adjust Chromatography: Modify the gradient to better separate analytes from matrix interferences.3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[12] |
| "Ghost Peaks" - Analyte peaks appearing in blank injections. | 1. Carryover from the autosampler needle, loop, or valve rotor.2. Carryover from the analytical column ("memory effect").3. Contamination of mobile phase or system components. | 1. Strengthen Needle Wash: Increase the volume and duration of the needle wash. Use a stronger solvent mix (e.g., containing isopropanol or formic acid).[9][11]2. Add a Column Flush: Program a high-organic, high-flow-rate flush at the end of each analytical run. In severe cases, changing the column type may be necessary.[8]3. Isolate the Source: Inject a blank after modifying the LC flow path (e.g., bypassing the autosampler) to pinpoint the contamination source.[13] |
Experimental Protocols & Data
Representative LC-MS/MS Protocol for Plasma Samples
This protocol is a synthesized example based on common parameters from validated methods for quantifying RIF and its metabolites.[1][10]
-
Preparation of Standards and QC Samples:
-
Prepare stock solutions of Rifampicin, this compound, and Rifampicin-d8 (Internal Standard, IS) in DMSO or methanol (1 mg/mL).
-
Create working solutions by diluting stocks in 50:50 acetonitrile (B52724):water.
-
Spike blank human plasma with working solutions to create calibration standards (e.g., 0.1–30 µg/mL) and quality control (QC) samples (Low, Mid, High).
-
-
Sample Preparation (Protein Precipitation):
-
To a 20 µL aliquot of plasma sample, standard, or QC, add 100 µL of cold methanol containing the internal standard (e.g., 0.5 µg/mL Rifampicin-d8).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at >15,000 x g for 10 minutes at 5°C.[1]
-
Transfer a portion of the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Kinetex Polar C18 (e.g., 150 x 3.0 mm, 2.6 µm).[1]
-
Mobile Phase A: 5 mM Ammonium Acetate in water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 2 minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions:
-
Rifampicin: m/z 823.4 → 791.4
-
This compound: m/z would be determined by infusion of a reference standard
-
Rifampicin-d8 (IS): m/z 831.5 → 799.5
-
-
Representative HPLC-UV Protocol for Pharmaceutical Formulations
This protocol is based on a validated method for RIF and its related compounds, including RNO.[4]
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Methanol:Acetonitrile:0.075 M Monopotassium Phosphate:1.0 M Citric Acid (30:30:36:4 v/v).[14]
-
Standard Solution: Accurately weigh and dissolve reference standards of RIF and RNO in acetonitrile to achieve a known concentration (e.g., 0.1 mg/mL), then dilute with mobile phase to fall within the calibration range.
-
Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of powder equivalent to 100 mg of RIF to a 100 mL flask. Add ~70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm filter and further dilute as needed.
-
-
Chromatographic Conditions:
Summary of Method Performance Data
The following table summarizes typical validation parameters from published methods.
| Method | Analyte(s) | Linearity Range (µg/mL) | LOQ (µg/mL) | Accuracy/Recovery (%) | Intra/Inter-Day Precision (%RSD) | Reference |
| HPLC-UV | RIF, RNO, RQ, etc. | RIF: 5-200, RNO: 1-40 | 1.0 | 99.7 - 100.5 (for RIF) | < 2.5 | [4] |
| UPLC-MS/MS | RIF & Degradation Products | 0.1 - 30.0 | 0.1 | Within ±15% of nominal | < 15% | [1][3] |
| LC-MS/MS | Rifampicin | 0.005 - 40 | 0.005 | 98.9 - 104.7 | < 5% | [10] |
| HPLC-UV | Rifampicin | 0.31 - 37.8 | 0.31 | 97.3 - 99.6 | < 11.2% | [15] |
Visualizations
Diagrams of Workflows and Logic
References
- 1. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. printo.2promojournal.com [printo.2promojournal.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. shimadzu.com [shimadzu.com]
- 15. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Rifampicin N-Oxide Impurity Testing
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of rifampicin (B610482) N-oxide, a key impurity in rifampicin drug substances and products. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of rifampicin.
Rifampicin N-oxide, with the molecular formula C43H58N4O13 and a molecular weight of 838.94 g/mol , is a known impurity of the antibiotic rifampicin.[1] Its effective separation and quantification are crucial for ensuring the safety and efficacy of rifampicin-containing pharmaceuticals. This guide details a validated HPLC method and compares its performance characteristics.
Comparative Analysis of HPLC Methods
Several HPLC methods have been developed for the analysis of rifampicin and its related compounds. The following table summarizes the chromatographic conditions and validation parameters of a validated method for the determination of this compound, alongside a typical stability-indicating HPLC method for rifampicin assay for comparison.
| Parameter | Method 1: Rifampicin and Impurities Analysis | Method 2: Rifampicin Assay |
| Stationary Phase | C18 monolithic column | C18 column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol-acetonitrile-monopotassium phosphate (B84403) (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v)[2][3] | 60% acetate (B1210297) buffer (pH 4.5) and 40% acetonitrile[4][5] |
| Flow Rate | 2 mL/min[2][3] | 1.0 mL/min[4][5] |
| Detection Wavelength | 254 nm[2][3] | 254 nm[4][5] |
| Injection Volume | 10 µL[2] | 10 µL[4][5] |
| Run Time | < 11 min[2][3] | 10 min[4][5] |
Method Validation Data
The following table presents the validation data for the HPLC method specifically validated for this compound and other related compounds.
| Validation Parameter | This compound | Rifampicin |
| Linearity Range | 1-40 µg/mL[2][3] | 5-200 µg/mL[2][3] |
| Limit of Detection (LOD) | 0.2 µg/mL[2][3] | 0.2 µg/mL[2][3] |
| Limit of Quantitation (LOQ) | 1 µg/mL[2][3] | 1 µg/mL[2][3] |
| Intra-day Precision (%RSD) | < 2.5%[2][3] | < 2.5%[2][3] |
| Inter-day Precision (%RSD) | < 2.5%[2][3] | < 2.5%[2][3] |
| Accuracy (Recovery) | Not explicitly stated for RNO | 99.7% to 100.5%[2][3] |
Experimental Protocols
A detailed methodology for the validated HPLC method for this compound impurity testing is provided below.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in the ratio of 28:30:38:4 (v/v/v/v).[2][3] Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of rifampicin and this compound reference standards in a suitable diluent (e.g., acetonitrile) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the rifampicin drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration.
Chromatographic System
-
HPLC System: A liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: C18 monolithic column.
-
Injection Volume: 10 µL.[2]
-
Column Temperature: Ambient.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound impurity testing, in accordance with ICH guidelines.[6][7]
Caption: Workflow for HPLC method validation.
Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the this compound peak from other known impurities and the main rifampicin peak.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For this compound, a linear relationship was established in the concentration range of 1-40 µg/mL.[2][3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For this compound, the LOD was 0.2 µg/mL and the LOQ was 1 µg/mL.[2][3]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies of spiked samples.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). The intra-day and inter-day precision for the analysis of this compound were both less than 2.5%.[2][3]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
This guide provides a framework for the validation of an HPLC method for the determination of this compound impurity. The presented data and protocols can be adapted and verified by analytical laboratories to ensure the quality of rifampicin pharmaceutical products.
References
- 1. Rifampicin N-4'-Oxide (125833-03-6) for sale [vulcanchem.com]
- 2. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of the Antimicrobial Activities of Rifampicin and its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial properties of the well-established antibiotic, rifampicin (B610482), and its derivative, rifampicin N-oxide. While extensive data exists for rifampicin, information on the specific antimicrobial activity of this compound is less established in publicly available literature. This document summarizes the known characteristics of both compounds and provides a standard experimental protocol for assessing antimicrobial activity, which would be essential for a direct comparison.
Introduction to Rifampicin and this compound
Rifampicin, also known as rifampin, is a potent, broad-spectrum antibiotic belonging to the rifamycin (B1679328) group of antimicrobial agents.[1][2][3] It is a cornerstone in the treatment of several bacterial infections, most notably tuberculosis, leprosy, and infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Rifampicin exerts its bactericidal effects by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme crucial for the transcription of DNA into RNA, thereby halting protein synthesis.[3][4] This action is highly selective for prokaryotic RNAP, which accounts for its therapeutic efficacy.[3][4]
Mechanism of Action
The primary mechanism of action for rifampicin involves its binding to the β-subunit of bacterial DNA-dependent RNA polymerase.[3][4] This binding physically blocks the elongation of the RNA transcript, preventing the synthesis of bacterial proteins and ultimately leading to cell death.[1][4] The specific biological activity of this compound is less well-established.[8] The N-oxidation of the piperazine (B1678402) ring could potentially alter the molecule's ability to interact with the bacterial RNA polymerase target.[8]
Comparative Antimicrobial Spectrum
Rifampicin exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[2][9] Staphylococci are particularly susceptible, with very low minimum inhibitory concentrations (MICs).[9] It is also effective against Mycobacterium tuberculosis, Haemophilus influenzae, Neisseria gonorrhoeae, and Neisseria meningitidis.[2][9]
A direct comparison of the antimicrobial spectrum of this compound is not possible due to the lack of available data from the search results.
Quantitative Data Comparison
Due to the limited information on the antimicrobial activity of this compound, a quantitative comparison of MIC values cannot be provided at this time. The following table illustrates the typical format for such a comparison.
| Microorganism | Rifampicin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | Data available in literature | Data not available |
| Streptococcus pneumoniae | Data available in literature | Data not available |
| Haemophilus influenzae | Data available in literature | Data not available |
| Mycobacterium tuberculosis | Data available in literature | Data not available |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
To directly compare the antimicrobial activity of rifampicin and this compound, a standardized MIC assay, such as the broth microdilution method recommended by the Clinical & Laboratory Standards Institute (CLSI), would be employed.[10]
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Rifampicin and this compound stock solutions of known concentration.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth media (e.g., RPMI-1640 for specific applications).[10]
-
Microorganism to be tested (e.g., Staphylococcus aureus ATCC 29213).
-
Sterile 96-well microtiter plates.
-
Pipettes and sterile tips.
-
Incubator.
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Serial Dilution of Antimicrobial Agents:
-
Add 200 µL of the rifampicin stock solution to the first well of a designated row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
Repeat this process in a separate row for this compound.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add 100 µL of the bacterial inoculum to all wells containing the antimicrobial dilutions.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the antimicrobial activity of two compounds.
Caption: Workflow for MIC determination.
Conclusion
Rifampicin is a well-characterized and clinically vital antibiotic with a known mechanism of action and a broad spectrum of activity.[1][2] Its metabolite, this compound, is recognized primarily as an impurity in pharmaceutical formulations.[5][6] The current body of scientific literature lacks direct comparative studies on the antimicrobial activity of this compound. To ascertain its potential antimicrobial efficacy, further in vitro studies following standardized protocols, such as the one detailed in this guide, are necessary. Such research would provide valuable insights into the structure-activity relationship of rifamycin derivatives and could inform drug development and quality control processes.
References
- 1. Rifampicin - Wikipedia [en.wikipedia.org]
- 2. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 5. This compound | 125833-03-6 [chemicalbook.com]
- 6. clearsynth.com [clearsynth.com]
- 8. Rifampicin N-4'-Oxide (125833-03-6) for sale [vulcanchem.com]
- 9. Rifampin: spectrum of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
comparative stability analysis of rifampicin and its N-oxide metabolite
A comprehensive guide for researchers, scientists, and drug development professionals on the relative stability of rifampicin (B610482) and its N-oxide metabolite, supported by experimental data and detailed protocols.
This guide provides a comparative analysis of the stability of the frontline anti-tuberculosis drug, rifampicin, and its N-oxide metabolite. Understanding the degradation pathways and stability profiles of a drug and its metabolites is crucial for ensuring pharmaceutical quality, safety, and efficacy. While extensive data exists on the stability of rifampicin, direct comparative studies on its N-oxide metabolite are less common. This guide summarizes the available information, provides experimental protocols for stability-indicating assays, and visualizes key pathways and workflows.
Overview of Stability Profiles
Rifampicin is known to be susceptible to degradation under various conditions, particularly in acidic and alkaline environments, as well as upon exposure to oxidizing agents.[1][2][3] Its degradation can lead to the formation of several impurities, including rifampicin quinone (RQ), 3-formylrifamycin SV (3-FRSV), 25-desacetylrifampicin (25-D-RIF), and rifampicin N-oxide (RNO).[4][5]
The N-oxide metabolite is formed through the oxidation of the piperazine (B1678402) nitrogen of the rifampicin molecule.[6] While it is a known metabolite and degradation product, comprehensive studies detailing its intrinsic stability compared to the parent drug are limited. However, based on its formation under oxidative stress, it is plausible to infer its stability characteristics.
Data Presentation: Comparative Stability Data
The following tables summarize the known degradation behavior of rifampicin under various stress conditions. Direct quantitative data for the N-oxide metabolite is not extensively available in the literature; therefore, its known formation as a degradation product is noted.
Table 1: Forced Degradation Profile of Rifampicin
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M HCl, heat | 3-Formylrifamycin SV (3-FRSV), 1-amino-4-methylpiperazine | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH, heat | 25-Desacetylrifampicin (25-D-RIF) | [5] |
| Oxidative Degradation | 3-30% H₂O₂, room temperature | Rifampicin Quinone (RQ), this compound (RNO) | [4][8] |
| Thermal Degradation | Dry heat, 60-80°C | Decomposition into various unspecified products | [2][3] |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | Various photolytic degradation products |
Metabolic Pathway
Rifampicin is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 being a key enzyme involved in its oxidative metabolism, which can include the formation of the N-oxide metabolite.[1][6]
Caption: Metabolic pathway of Rifampicin to its N-oxide and other metabolites.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies and for the analysis of rifampicin and its degradation products. These protocols can be adapted for the comparative analysis of this compound.
Forced Degradation Study Protocol
This protocol is based on established methods for inducing the degradation of rifampicin under various stress conditions.[9]
-
Preparation of Stock Solution: Prepare a stock solution of rifampicin (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. A separate stock solution of this compound would be required for direct comparison.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 1 M NaOH.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat the mixture at 60-80°C for a specified period. After cooling, neutralize the solution with 1 M HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a temperature of 80°C for a specified period. Also, expose a solution of the drug to the same conditions.
-
Photolytic Degradation: Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS/MS method.
Stability-Indicating HPLC Method
This method is designed to separate rifampicin from its known degradation products.[4][10]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M phosphate (B84403) buffer, pH adjusted to 6.8 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity of the method should be established by demonstrating that the peaks of the degradation products are well-resolved from the peak of the parent drug.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for a comparative stability analysis.
Caption: Workflow for comparative stability analysis of Rifampicin and its N-oxide.
Conclusion
The stability of rifampicin is a critical parameter that can be significantly influenced by environmental factors. It is particularly unstable in acidic conditions, leading to the formation of 3-formylrifamycin SV.[7][11] Oxidative stress results in the formation of rifampicin quinone and this compound.[4][8] While direct, quantitative comparative stability data for this compound is scarce, its formation under oxidative conditions suggests that it is a product of rifampicin's degradation.
For a comprehensive understanding, further research focusing on the isolation and independent stability testing of this compound under various stress conditions is warranted. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative stability analyses, which are essential for the development of stable pharmaceutical formulations and for ensuring patient safety. Researchers are encouraged to utilize and adapt these methodologies to generate much-needed data on the stability of this key metabolite.
References
- 1. droracle.ai [droracle.ai]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Rifampicin N-Oxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of rifampicin (B610482) N-oxide, a critical impurity and degradation product of the front-line tuberculosis drug, rifampicin. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of rifampicin-containing pharmaceutical products. This document presents a cross-validation of commonly employed techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC), supported by experimental data from published studies.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the key performance parameters of different analytical methods for the quantification of rifampicin N-oxide. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | HPLC-UV | LC-MS/MS | Supercritical Fluid Chromatography (SFC) |
| Linearity Range | 1 - 40 µg/mL[1] | 0.1 - 10 µg/mL (estimated based on similar analytes) | Not explicitly stated for RNO alone |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99 (typical for bioanalytical methods) | Not available |
| Accuracy (% Recovery) | 99.7% to 100.5% (for Rifampicin)[1] | 86.4–106.2% (for RIF degradation products)[2] | Not available |
| Precision (% RSD) | < 2.5% (Intra-day and Inter-day)[1] | < 15% (typical for bioanalytical methods) | Not available |
| Limit of Detection (LOD) | 0.2 µg/mL[1] | 0.1 µg/mL (for RIF degradation products)[2] | Not available |
| Limit of Quantitation (LOQ) | 1 µg/mL[1] | 0.1 µg/mL (for RIF degradation products)[2] | Not available |
| Analysis Time | < 11 min[1] | ~4 min[3] | < 4 min[4][5] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are the methodologies for the compared techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of pharmaceutical impurities due to its robustness and cost-effectiveness.
-
Chromatographic System: A rapid, sensitive, and reproducible HPLC method using a C18 monolithic column was developed and validated for the analysis of rifampicin and its four related compounds, including this compound[1].
-
Mobile Phase: A mixture of methanol-acetonitrile-monopotassium phosphate (B84403) (0.075 M)-citric acid (1.0 M) in the ratio of 28:30:38:4 (v/v/v/v)[1].
-
Flow Rate: 2 mL/min[1].
-
Detection: UV detection at a wavelength of 254 nm[1].
-
Injection Volume: 10 µL[1].
-
Run Time: The total analysis time is less than 11 minutes[1].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of trace-level impurities, especially in complex matrices.
-
Chromatographic System: A UPLC-MS/MS method was developed for the simultaneous quantification of several anti-tuberculosis drugs and their metabolites, including rifampicin degradation products[2]. A Kinetex Polar C18 analytical column is utilized[2].
-
Mobile Phase: A gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile, both containing 0.1% formic acid[2].
-
Detection: Mass spectrometry was carried out using a triple-quadrupole tandem mass spectrometer operating in positive ion mode[2].
-
Sample Preparation: A simple protein precipitation with methanol (B129727) is sufficient for plasma samples[6]. For urine samples, a small volume (10 µL) is directly analyzed[2].
Supercritical Fluid Chromatography (SFC)
SFC is a newer technique that offers advantages in terms of speed and reduced organic solvent consumption, presenting a "greener" alternative to traditional HPLC.
-
Chromatographic System: A novel SFC method was developed and compared with a conventional RPLC method for the separation and determination of impurities in rifampicin, including this compound[4][5]. The separation was performed on a packed diol column[4][5].
-
Mobile Phase: The mobile phase consists of a modifier, which is methanol with 0.1% ammonium formate (B1220265) (w/v) and 2% water (v/v)[4][5].
-
Analysis Time: All impurities, including this compound, were separated within 4 minutes[4][5]. This method is noted for being significantly faster than conventional RPLC methods[4][5].
Mandatory Visualization: Understanding the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathways and Logical Relationships
The choice of an analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or compliance with regulatory guidelines. The following diagram illustrates the logical relationship between these requirements and the selection of an appropriate analytical method.
Caption: Logic for selecting an analytical method.
References
- 1. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of rifampicin, isoniazid and pyrazinamid by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different synthesis routes for rifampicin N-oxide
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of Rifampicin (B610482) N-oxide
Rifampicin N-oxide is a prominent metabolite and impurity of the frontline anti-tuberculosis drug, rifampicin. Its synthesis is crucial for various applications, including its use as an analytical standard for impurity profiling and in further pharmacological studies. This guide provides a head-to-head comparison of two common synthesis routes for this compound: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation with peracetic acid. The comparison is based on established N-oxidation methodologies for tertiary amines, adapted for the complex structure of rifampicin.
Executive Summary
The synthesis of this compound is primarily achieved through the direct oxidation of the tertiary amine group in the piperazine (B1678402) moiety of rifampicin. Both m-CPBA and peracetic acid are effective oxidizing agents for this transformation. The choice between these two routes will depend on factors such as desired yield, purity requirements, reaction conditions, and safety considerations. This guide presents detailed experimental protocols and a comparative analysis of these two methods to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the two synthesis routes. It is important to note that while these protocols are based on established chemical principles, the yields and purities are estimates derived from general N-oxidation reactions of complex molecules and may require optimization for the specific synthesis of this compound.
| Parameter | Route 1: m-CPBA Oxidation | Route 2: Peracetic Acid Oxidation |
| Typical Yield | 70-85% | 60-75% |
| Product Purity (after purification) | >95% | >95% |
| Reaction Temperature | 0°C to room temperature | 0°C to room temperature |
| Reaction Time | 2-6 hours | 1-4 hours |
| Primary By-products | meta-chlorobenzoic acid | Acetic acid |
| Safety Considerations | m-CPBA is a potentially explosive solid and should be handled with care. | Peracetic acid is corrosive and a strong oxidizer. |
Experimental Protocols
Route 1: Synthesis of this compound using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes the widely used and relatively selective oxidizing agent, m-CPBA, for the N-oxidation of the tertiary amine in rifampicin.
Materials:
-
Rifampicin (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity, 1.1-1.5 eq)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)/methanol (B129727) solvent system for chromatography
Procedure:
-
Dissolve rifampicin in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled rifampicin solution over a period of 30-60 minutes with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/methanol, 9:1 v/v).
-
Once the reaction is complete (typically 2-6 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and methanol to yield pure this compound.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
Route 2: Synthesis of this compound using Peracetic Acid
This route employs peracetic acid, another common and effective reagent for N-oxidation.
Materials:
-
Rifampicin (1.0 eq)
-
Peracetic acid (32-40% in acetic acid, 1.1-1.5 eq)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/methanol solvent system for chromatography
Procedure:
-
Dissolve rifampicin in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add peracetic acid to the stirred solution, maintaining the temperature below 10°C.
-
Allow the reaction to proceed at 0°C to room temperature while monitoring its progress by TLC (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. This will neutralize the acetic acid and any remaining peracetic acid.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an ethyl acetate/methanol gradient to obtain pure this compound.
-
Confirm the structure and purity of the product by analytical methods such as NMR, MS, and HPLC.
Visualizing the Process
To better understand the chemical transformation and experimental design, the following diagrams are provided.
Caption: General mechanism of tertiary amine N-oxidation.
Caption: A generalized experimental workflow for the synthesis of this compound.
Discussion
m-CPBA Route: This method is a classic and reliable way to achieve N-oxidation. The solid nature of m-CPBA can make it easier to handle in terms of accurate measurement compared to a solution of peracetic acid. The primary by-product, meta-chlorobenzoic acid, is readily removed by a basic wash during the work-up. However, m-CPBA is known to be shock-sensitive in its pure form and should be handled with appropriate safety precautions.
Peracetic Acid Route: Peracetic acid is a cost-effective and potent oxidizing agent. The reaction times can be shorter compared to the m-CPBA method. The main by-product is acetic acid, which can also be removed with a basic wash. Care must be taken during the addition of peracetic acid as the reaction can be exothermic. The concentration of commercially available peracetic acid solutions can vary, requiring accurate determination before use.
Potential Side Reactions: The complex structure of rifampicin contains several other functional groups that could potentially be oxidized. These include the phenolic hydroxyl groups and the hydroquinone (B1673460) moiety, which could be oxidized to the corresponding quinone. Careful control of the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, is crucial to minimize the formation of these by-products. The purification step via column chromatography is essential to isolate the desired this compound from unreacted starting material and any side products.
Conclusion
Both the m-CPBA and peracetic acid oxidation routes are viable for the synthesis of this compound. The choice of method will be guided by the specific requirements of the research, including scale, available resources, and safety infrastructure. For small-scale synthesis where ease of handling and predictable stoichiometry are prioritized, the m-CPBA route may be preferred. For larger-scale preparations where cost is a significant factor, the peracetic acid route presents a more economical option. In both cases, careful execution of the experimental protocol and thorough purification are paramount to obtaining a high-purity product suitable for analytical and research purposes.
evaluating the cytotoxicity of rifampicin N-oxide relative to the parent drug
A notable gap in current toxicological data is the absence of direct comparative studies on the cytotoxicity of rifampicin (B610482) and its primary metabolite, rifampicin N-oxide. While extensive research has characterized the cytotoxic profile of the parent drug, rifampicin, experimental data for its N-oxide derivative remains scarce. This guide synthesizes the available information on rifampicin's cytotoxicity and presents the predicted toxicity of this compound, highlighting the need for further experimental validation.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of rifampicin across various cell lines and experimental conditions. No direct experimental data for this compound was identified in the reviewed literature.
| Compound | Cell Line | Assay | Concentration | Incubation Time | Cell Viability (%) | Citation |
| Rifampicin | Primary Keratinocytes | MTT | 100 µg/mL | 72 h | < 52% | [1] |
| Rifampicin | Primary Keratinocytes | MTT | 200 µg/mL | 48 h | 27% | [1] |
| Rifampicin | Primary Keratinocytes | MTT | 200 µg/mL | 72 h | < 52% | [1] |
| Rifampicin | Primary Fibroblasts | MTT | 200 µg/mL | 48 h | 67% | [1] |
| Rifampicin | Primary Fibroblasts | MTT | 200 µg/mL | 72 h | 54% | [1] |
| Rifampicin | HaCaT | MTT | 200 µg/mL | 72 h | 39% | [2] |
| Rifampicin | 3T3 | MTT | 200 µg/mL | 72 h | 28% | [2] |
| Rifampicin | Peripheral Blood Mononuclear Cells (PBMCs) | LDH Assay | 10-fold Cmax | 18 h | > 40% cytotoxicity | [3] |
| Rifampicin | Peripheral Blood Mononuclear Cells (PBMCs) | 7-AAD Staining | 10-fold Cmax | 18 h | > 20% cytotoxicity | [3] |
| Rifampicin | Peripheral Blood Mononuclear Cells (PBMCs) | LDH Assay | 100-fold Cmax | 18 h | > 90% cytotoxicity | [3] |
| This compound | - | - | - | - | No experimental data available | - |
Note on this compound: While experimental data is lacking, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound based on computational predictions: Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation, and May cause drowsiness or dizziness.[4]
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used in the evaluation of rifampicin. These protocols can be adapted for a direct comparative study of rifampicin and this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 2 × 10⁴ cells per well in a final volume of 200 µL. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Exposure: Prepare stock solutions of rifampicin and this compound. A stock solution of rifampicin can be prepared at 2 mg/mL by first dissolving in 50 µL of DMSO and then completing the volume to 1 mL with the appropriate culture medium, followed by sterile filtration.[1] Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., 20% DMSO).[1]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for the desired exposure times (e.g., 24, 48, and 72 hours).[1]
-
MTT Addition: Following incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Seeding and Compound Exposure: Follow the same initial steps as the MTT assay for cell seeding and exposure to the test compounds.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Proposed Experimental Workflow for Comparative Analysis
To directly address the knowledge gap, a comparative cytotoxicity study is necessary. The following workflow is proposed for a comprehensive evaluation.
Caption: Proposed experimental workflow for the comparative cytotoxicity evaluation of rifampicin and this compound.
Signaling Pathways
Currently, there is no available literature detailing the specific signaling pathways involved in the cytotoxicity of this compound. For rifampicin, hepatotoxicity is thought to be mediated by its metabolic products, which can cause direct cellular damage or trigger an immune response.[5] Further research is required to elucidate the mechanisms of toxicity for this compound and to determine if they converge on similar pathways as the parent drug.
References
- 1. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models [mdpi.com]
- 3. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 4. This compound | C43H58N4O13 | CID 137231149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rifampin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative assessment of rifampicin N-oxide in different in vitro models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Rifampicin (B610482) N-oxide, a metabolite of the front-line anti-tubercular drug Rifampicin, across various in vitro models. The following sections detail its performance in comparison to the parent drug, focusing on key pharmacological parameters. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways to support further research and drug development efforts.
Comparative Efficacy and Biological Activity
While extensive data is available for Rifampicin, direct comparative studies on Rifampicin N-oxide are limited. The following tables summarize the available quantitative data to facilitate a comparative assessment.
Table 1: Comparative Pregnane (B1235032) X Receptor (PXR) Activation
The pregnane X receptor (PXR) is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4). Activation of PXR by drugs like Rifampicin is a primary mechanism underlying drug-drug interactions. A recent study directly compared the potency of Rifampicin and its derivatives in activating human PXR[1][2].
| Compound | Relative PXR Activation Potency |
| 3-Formylrifamycin SV | +++++ |
| Rifampicin Quinone | ++++ |
| Rifampicin | +++ |
| This compound | ++ |
| 25-Desacetylrifampicin | + |
| (Data sourced from Sklenickova et al., 2024. The number of '+' signs indicates the relative potency of the compound in activating the human pregnane X receptor, with more signs indicating higher potency)[1][2] |
This data indicates that This compound is a weaker activator of the human pregnane X receptor (PXR) compared to its parent drug, Rifampicin [1][2]. This suggests that this compound may have a lower potential to induce CYP3A4-mediated drug metabolism and, consequently, a reduced risk of drug-drug interactions compared to Rifampicin.
Table 2: Antitubercular Activity (Minimum Inhibitory Concentration - MIC)
| Compound | In Vitro Model | MIC (µg/mL) |
| Rifampicin | M. tuberculosis H37Rv | 0.5[6] |
| This compound | M. tuberculosis H37Rv | Data not available |
Table 3: In Vitro Cytotoxicity (IC50)
Similarly, specific IC50 values for this compound in various cell lines were not found in the reviewed literature. The following table provides cytotoxicity data for Rifampicin in different human cell lines to serve as a reference for future comparative studies.
| Compound | Cell Line | Exposure Time | IC50 (µg/mL) |
| Rifampicin | HepG2 (human liver carcinoma) | 48 h | > 121.51[7] |
| Rifampicin | Primary Keratinocytes | 72 h | > 50[7] |
| Rifampicin | Primary Fibroblasts | 72 h | > 50[7] |
| This compound | Various cell lines | - | Data not available |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments relevant to the assessment of Rifampicin and its metabolites.
PXR Activation Assay (Luciferase Reporter Assay)
Objective: To determine the potency of a test compound in activating the Pregnane X Receptor (PXR).
Materials:
-
HepG2 cells (or other suitable human liver cell line)
-
PXR expression plasmid
-
Luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (Rifampicin, this compound)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate medium until they reach 70-80% confluency in 96-well plates.
-
Transfection: Co-transfect the cells with the PXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value (the concentration that elicits 50% of the maximal response).
Antitubercular Activity Assay (Resazurin Microtiter Assay - REMA)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin (B115843) sodium salt solution
-
Test compounds
-
Positive control (e.g., Rifampicin)
-
Negative control (no drug)
Protocol:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to the appropriate concentration for inoculation.
-
Compound Dilution: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Resazurin Addition: Add resazurin solution to each well and incubate for another 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink (indicating bacterial growth).
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cell line.
Materials:
-
Human cell line (e.g., HepG2, THP-1)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
Positive control (e.g., a known cytotoxic agent)
-
Negative control (vehicle)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: PXR-mediated induction of CYP3A4 by Rifampicin and its N-oxide metabolite.
Caption: Putative anti-inflammatory mechanism of Rifampicin via inhibition of the NF-κB pathway.
Caption: General experimental workflow for the comparative in vitro assessment of this compound.
References
- 1. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampicin and its derivatives: stability, disposition, and affinity towards pregnane X receptor employing 2D and 3D primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimycobacterial Activity of Rifampin Under In Vitro and Simulated In Vivo Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Rifampicin N-oxide as a Biomarker for Rifampicin Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of rifampicin (B610482) N-oxide and the well-established biomarker, 25-desacetylrifampicin, for monitoring rifampicin metabolism. The following sections present available experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the metabolic pathways and experimental workflows.
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis. Its efficacy is closely linked to its metabolism, which can vary significantly among individuals. Monitoring this metabolism is crucial for optimizing dosage and minimizing toxicity. The primary and most studied metabolite of rifampin is 25-desacetylrifampicin.[1][2] More recently, another metabolite, rifampicin N-oxide, has been identified, although its role and utility as a biomarker are less understood. This guide aims to provide a comprehensive comparison of these two metabolites based on current scientific literature.
Data Presentation: Quantitative Comparison
A direct quantitative comparison of this compound and 25-desacetylrifampicin as biomarkers is challenging due to the limited data available for this compound. Most pharmacokinetic studies of rifampicin focus on the parent drug and 25-desacetylrifampicin. The following table summarizes the key characteristics of both metabolites based on existing literature.
| Feature | 25-desacetylrifampicin | This compound |
| Metabolic Pathway | Hydrolysis of the acetyl group at the C25 position, primarily in the liver.[1][2] | Oxidation of the nitrogen atom in the piperazine (B1678402) ring. The specific cytochrome P450 (CYP) isozymes responsible are not definitively identified but are presumed to be involved. |
| Relative Abundance | Major metabolite.[1] | Considered a minor metabolite or an impurity/degradation product.[][][5][6][7] |
| Analytical Methods | Well-established LC-MS/MS methods for quantification in plasma and other biological matrices.[8][9][10][11] | Primarily identified as an impurity in rifampicin preparations; validated quantitative methods in biological fluids for biomarker use are not readily available in the literature.[][5][6][7] |
| Clinical Correlation | Plasma concentrations have been correlated with rifampicin exposure and, in some studies, with treatment outcomes. | No established correlation with rifampicin exposure or clinical outcomes has been reported in the reviewed literature. |
| Commercial Standards | Readily available. | Available as a reference standard, often labeled as an impurity.[][5][6][7] |
Metabolic Pathway of Rifampicin
Rifampicin undergoes extensive metabolism in the liver. The primary pathway involves deacetylation to form 25-desacetylrifampicin. Another identified, albeit less prominent, pathway is the formation of this compound through oxidation. Both rifampicin and its metabolites are primarily excreted through the biliary system into the feces, with a smaller portion eliminated in the urine.[12]
Experimental Protocols
Protocol 1: Simultaneous Quantification of Rifampicin and 25-desacetylrifampicin in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for the therapeutic drug monitoring of rifampicin and its primary metabolite.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of rifampicin).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over a short run time (e.g., 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rifampicin: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 823.4 -> 791.4).
-
25-desacetylrifampicin: Monitor the transition of its precursor ion to a specific product ion (e.g., m/z 781.4 -> 749.4).
-
Internal Standard: Monitor the specific transition for the chosen internal standard.
-
-
3. Data Analysis
-
Quantify the concentrations of rifampicin and 25-desacetylrifampicin by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in blank plasma.
Protocol 2: Investigating this compound (A Proposed Exploratory Method)
As there are no standardized, validated methods for quantifying this compound as a biomarker in biological fluids, the following is a proposed workflow for method development and validation.
Discussion and Conclusion
The available scientific evidence strongly supports the use of 25-desacetylrifampicin as the primary biomarker for rifampicin metabolism. Its role as the major metabolite is well-documented, and robust, validated analytical methods for its quantification are readily available.[8][9][10][11] The concentration of 25-desacetylrifampicin in plasma provides valuable information about the metabolic clearance of rifampicin.
In contrast, This compound is currently considered a minor metabolite or an impurity.[][][5][6][7] There is a significant lack of research on its formation, pharmacokinetics, and clinical relevance. Crucially, there are no established and validated methods for its quantification in biological matrices for the purpose of biomarker analysis.
Future Directions:
To validate this compound as a useful biomarker, further research is required to:
-
Develop and validate a sensitive and specific analytical method for its quantification in human plasma and/or urine.
-
Conduct pharmacokinetic studies to understand its formation and elimination in relation to the parent drug and 25-desacetylrifampicin.
-
Investigate the correlation between this compound concentrations and rifampicin exposure, as well as clinical outcomes in patients undergoing tuberculosis treatment.
Until such data becomes available, 25-desacetylrifampicin remains the biomarker of choice for assessing rifampicin metabolism in a clinical and research setting.
References
- 1. Pharmacokinetics and metabolism of rifampin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 125833-03-6 [chemicalbook.com]
- 6. clearsynth.com [clearsynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
Comparative Analysis of Rifampicin N-Oxide Formation in Diverse Microsomal Preparations
A comprehensive review for researchers and drug development professionals on the variable metabolic conversion of rifampicin (B610482) to its N-oxide metabolite across different in vitro systems. This guide synthesizes available data to highlight species-specific and induction-related differences in rifampicin N-oxide formation, providing valuable insights for preclinical drug metabolism studies.
The formation of this compound, a metabolite of the broad-spectrum antibiotic rifampicin, exhibits significant variability depending on the microsomal preparation used for in vitro studies. This variability is primarily influenced by the species from which the microsomes are derived and the induction state of the cytochrome P450 (CYP) enzymes contained within them. Understanding these differences is crucial for accurately predicting drug metabolism and potential drug-drug interactions in humans.
Quantitative Comparison of this compound Formation
While direct comparative studies quantifying this compound formation across a range of microsomal preparations are limited in publicly available literature, the existing evidence strongly points to significant disparities. A study investigating the in vitro metabolism of rifampicin in rat liver S9 fraction and microsomes identified a total of 21 metabolites, implying that N-oxide is one of several biotransformation products[1]. However, this study did not provide quantitative data for each metabolite.
Based on the well-established role of CYP3A4 in rifampicin metabolism, it is anticipated that human liver microsomes, which have a high abundance of this enzyme, would exhibit a greater capacity for N-oxide formation compared to species with lower CYP3A4 activity.[2] Furthermore, given that rifampicin is a potent inducer of CYP3A4 in humans, microsomes prepared from rifampicin-induced human liver tissue are expected to demonstrate significantly higher rates of N-oxide production than their uninduced counterparts.[3][4]
In contrast, the induction of CYP enzymes by rifampicin in rats is less pronounced than in humans.[5][6] This species-specific difference in enzyme induction suggests that the increase in this compound formation following rifampicin treatment would be substantially lower in rat liver microsomes compared to human liver microsomes.
Table 1: Expected Qualitative Comparison of this compound Formation
| Microsomal Preparation | Expected Relative Rate of this compound Formation | Rationale |
| Human Liver Microsomes (Uninduced) | Moderate | High basal expression of CYP3A4.[2] |
| Human Liver Microsomes (Rifampicin-Induced) | High | Significant induction of CYP3A4 by rifampicin.[3][4] |
| Rat Liver Microsomes (Uninduced) | Low | Lower basal CYP3A activity and different CYP profile compared to humans. |
| Rat Liver Microsomes (Rifampicin-Induced) | Low to Moderate | Weaker induction of CYP enzymes by rifampicin compared to humans.[5][6] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for assessing this compound formation in microsomal preparations are provided below. These protocols are based on established techniques for in vitro drug metabolism studies and analytical chemistry.
Microsomal Incubation Protocol
This protocol outlines the general procedure for incubating rifampicin with liver microsomes to assess its metabolism.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., human or rat, induced or uninduced)
-
Rifampicin (dissolved in a suitable solvent, e.g., methanol (B129727) or DMSO, at the desired concentration)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
Analytical Method: LC-MS/MS for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[7][8][9]
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate this compound from the parent drug and other metabolites.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard. The precursor ion for this compound would be its protonated molecule [M+H]⁺, and the product ions would be characteristic fragments generated upon collision-induced dissociation.
-
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of rifampicin and the experimental workflow for its analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of hepatic microsomal enzymes after brief administration of rifampicin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing properties of rifampicin and rifabutin for selected enzyme activities of the cytochrome P-450 and UDP-glucuronosyltransferase superfamilies in female rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of rifabutin and rifampicin on hepatic microsomal enzyme activity in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Rifampicin N-oxide
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of rifampicin (B610482) N-oxide, a derivative of the antibiotic rifampicin. Adherence to these guidelines will help mitigate risks to both personnel and the ecosystem.
I. Understanding the Hazards
Rifampicin N-oxide is classified with several hazard warnings, underscoring the need for cautious handling and disposal. According to its Globally Harmonized System (GHS) classification, it is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation, drowsiness, or dizziness[1].
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure.
Recommended PPE:
| Protective Gear | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles[2]. | Protects against accidental splashes or dust getting into the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after[2]. | Prevents skin contact and potential skin irritation or allergic reactions[1]. |
| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher exposures, use type ABEK-P2 (EU EN 143) respirator cartridges[2]. | Avoids inhalation of dust, which can cause respiratory irritation[1]. |
| Body Protection | A complete suit protecting against chemicals or a lab coat should be worn. | Provides an additional barrier against contamination of personal clothing. |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[2].
-
Avoid contact with skin and eyes[2].
-
Do not eat, drink, or smoke when handling the product.
-
Wash hands thoroughly after handling[2].
III. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways[2][3].
-
Clean-up:
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation. A vacuum cleaner fitted with a HEPA filter is recommended[3].
-
Dampening the spilled material with water can help to prevent it from becoming airborne[3].
-
Place the collected material into a suitable, sealed, and labeled container for disposal[2].
-
-
Decontamination: Clean the spill area thoroughly with soap and water[3].
IV. Disposal Procedures
The primary and recommended method for the disposal of this compound, similar to its parent compound rifampicin, is through a licensed professional waste disposal service. Improper disposal can lead to environmental contamination and potential harm to public health.
Step-by-Step Disposal Guide:
-
Segregation and Labeling:
-
Segregate this compound waste from other laboratory waste.
-
Store it in a clearly labeled, sealed, and suitable container to await disposal[2].
-
-
Contact a Licensed Disposal Company:
-
Recommended Disposal Method - Incineration:
-
The preferred method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber[4][5][6]. This process safely destroys the active pharmaceutical ingredients[6].
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator[2].
-
-
Alternative Disposal Method - Inertization:
-
Inertization involves mixing the pharmaceutical waste with cement, lime, and water to form a homogenous paste. This paste is then transported to a landfill where it solidifies, preventing the chemical from leaching into the environment[7]. This should only be considered if high-temperature incineration is not available.
-
What to Avoid:
-
DO NOT dispose of this compound down the drain or in the regular trash[2][6]. This can contaminate water supplies and harm aquatic life.
-
DO NOT burn the material in an open container, as this can release toxic pollutants into the atmosphere.
V. Logical Workflow for Disposal
Disposal workflow for this compound.
References
- 1. This compound | C43H58N4O13 | CID 137231149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
- 6. How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices [gicmd.com]
- 7. emro.who.int [emro.who.int]
Personal protective equipment for handling rifampicin N-oxide
Essential Safety and Handling Guide for Rifampicin (B610482) N-oxide
This guide provides comprehensive safety protocols and logistical plans for handling Rifampicin N-oxide in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a compliant research environment. The information is compiled for researchers, scientists, and drug development professionals.
Hazard Identification and Physicochemical Properties
This compound is a derivative of the potent antibiotic Rifampicin.[1] While comprehensive safety data specific to this compound is limited, the Globally Harmonized System (GHS) provides the following hazard classifications based on available data.[2] Given its relationship to Rifampicin, which is considered a hazardous substance, it must be handled with care.[3][4]
GHS Hazard Statements for this compound: [2]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
H336: May cause drowsiness or dizziness
In case of fire, hazardous combustion products may be liberated, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its parent compound, Rifampicin.
| Property | Value | Compound | Source(s) |
| Molecular Formula | C₄₃H₅₈N₄O₁₃ | This compound | [7] |
| Molecular Weight | 838.94 g/mol | This compound | [7] |
| Acute Toxicity (LD50) | Oral (Rat): 1,570 mg/kg | Rifampicin (Parent) | [4] |
| Appearance | Solid | This compound | |
| Storage Temperature | 2-8°C | This compound |
Operational Plan: Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[3] All PPE should be removed and disposed of properly before leaving the work area.[8]
| Protection Type | Specification | Rationale |
| Hand Protection | Wear powder-free, chemotherapy-rated gloves (tested to ASTM D6978 standard).[8][9] Double gloving is recommended.[8] Gloves must be inspected before use and changed regularly.[6][8] | Prevents dermal absorption and skin irritation. Double gloving allows for removal of the contaminated outer layer within the containment area.[8] |
| Eye & Face Protection | Use chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may be required for splash hazards.[10] | Protects against eye irritation from dust or splashes.[4] |
| Respiratory Protection | An N95 respirator or equivalent is required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3][11] | May cause respiratory irritation.[2] Avoid breathing dust.[5][12] |
| Body Protection | Wear a long-sleeved, impermeable disposable gown with closed cuffs.[9] A full protective suit may be necessary for extensive handling. Shoe covers should also be worn.[9][11] | Prevents contamination of clothing and skin.[6] |
Experimental Protocol: Step-by-Step Weighing Procedure
Handling this compound powder requires careful procedure to avoid generating dust and causing exposure.[6][12] All handling of the solid form should occur within a certified chemical fume hood or other suitable containment device.
1. Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean.
-
Don all required PPE (double gloves, gown, eye protection, respirator if needed) before entering the designated handling area.[3]
-
Gather all necessary equipment (spatula, weigh boat, containers) and place them inside the fume hood.
2. Weighing and Handling:
-
Place a tared weigh boat on the analytical balance inside the fume hood.[3]
-
Carefully dispense the this compound powder into the container, minimizing any dust formation.[3]
-
Use a spatula to gently tap out any remaining powder.[3]
-
After weighing, securely close the primary container.
3. Decontamination and Cleanup:
-
Immediately clean the spatula with an appropriate solvent (e.g., ethanol) and a wipe.[3] Dispose of the wipe in the designated hazardous waste container.[3]
-
Wipe down the balance and surrounding surfaces within the fume hood with a suitable cleaning agent.[3]
-
Collect all contaminated disposable materials (gloves, wipes, weigh boats) in a clearly labeled, sealed hazardous waste container.[3]
4. Post-Handling:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container before exiting the fume hood.[8]
-
Remove remaining PPE in the designated doffing area.
-
Wash hands thoroughly with soap and water after work.[6][12]
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.[5] Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.[13]
Waste Segregation:
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.[3]
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Packaging: Dispose of the original container as unused product.[6] Decontaminate empty containers before recycling or disposal.[12]
Key Disposal Precautions:
-
DO NOT empty into drains or dispose of with household garbage.[4][5]
-
Prevent spillage from entering drains or water courses.[12][13]
Procedural Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C43H58N4O13 | CID 137231149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. pharmastate.academy [pharmastate.academy]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
